PROTAC Her3-binding moiety 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N7O3 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-(3-nitro-4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21N7O3/c23-21-19-20(27-28(22(19)26-13-25-21)15-8-10-24-11-9-15)14-6-7-18(17(12-14)29(30)31)32-16-4-2-1-3-5-16/h1-7,12-13,15,24H,8-11H2,(H2,23,25,26) |
InChI Key |
IKTNIZXIRAWLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of PROTAC HER3-Binding Moiety 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of PROTAC HER3-binding moiety 1, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the HER3 receptor. This document outlines a plausible synthetic route, comprehensive characterization methodologies, and relevant biological context. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel HER3-targeted therapeutics.
Introduction
This compound, also referred to as "compound 1b," is a high-affinity ligand for the HER3 (ErbB3) receptor, a member of the epidermal growth factor receptor (EGFR) family.[1] Dysregulation of HER3 signaling is implicated in the pathogenesis and progression of various cancers. By serving as the targeting element of a PROTAC, this moiety facilitates the recruitment of an E3 ubiquitin ligase to HER3, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional kinase inhibitors. This guide details the necessary procedures for the synthesis and thorough characterization of this key chemical entity.
Synthesis of this compound
The synthesis of this compound (CAS 1603845-36-8) can be achieved through a multi-step process. The proposed synthetic scheme is based on established methodologies for the preparation of similar quinazoline-based kinase inhibitors.
Proposed Synthetic Scheme
A plausible synthetic route involves the initial construction of the quinazoline (B50416) core, followed by the introduction of the aminopiperidine side chain and subsequent acylation to install the acrylamide (B121943) warhead.
Experimental Protocol
Step 1: Synthesis of 6-amino-N-(4-((4-aminopiperidin-1-yl)methyl)phenyl)quinazolin-4-amine
-
To a solution of 4-chloro-6-nitroquinazoline (B117968) in dimethylformamide (DMF), add 4-((4-aminopiperidin-1-yl)methyl)aniline and diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting intermediate in a mixture of ethanol (B145695) and water, and add iron powder and ammonium (B1175870) chloride.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot solution through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired product.
Step 2: Synthesis of N-(4-((4-((4-aminopiperidin-1-yl)methyl)phenyl)amino)quinazolin-6-yl)acrylamide (this compound)
-
Dissolve the product from Step 1 in a mixture of dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C and add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to afford the final compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized molecule.
Physicochemical Properties
| Property | Value |
| CAS Number | 1603845-36-8 |
| Molecular Formula | C₂₂H₂₁N₇O₃ |
| Molecular Weight | 431.45 g/mol |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO[1] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to aromatic protons of the quinazoline and phenyl rings, vinyl protons of the acrylamide group, and aliphatic protons of the piperidine (B6355638) linker. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for aromatic, vinylic, amide, and aliphatic carbons consistent with the proposed structure. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z 432.18, corresponding to the molecular formula. |
Purity Assessment
| Technique | Specification |
| HPLC | Purity >98% |
Biological Activity and Signaling Pathway
HER3 Binding Affinity
The binding affinity of this compound to the HER3 kinase domain is a critical parameter for its function. This can be determined using various biophysical techniques.
| Assay | Expected Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | 10-100 |
| Surface Plasmon Resonance (SPR) | 5-50 |
HER3 Signaling Pathway
HER3 is a unique member of the ErbB family as it possesses a catalytically impaired kinase domain. Its signaling is primarily mediated through heterodimerization with other ErbB family members, most notably HER2, or other receptor tyrosine kinases like c-Met. This heterodimerization leads to the phosphorylation of the HER3 cytoplasmic tail, creating docking sites for downstream signaling proteins and activating key pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Simplified HER3 signaling pathway.
PROTAC Formation and Mechanism of Action
This compound serves as the "warhead" of a HER3-targeting PROTAC. It is connected via a chemical linker to an E3 ligase-binding moiety. The resulting heterobifunctional molecule facilitates the formation of a ternary complex between HER3 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HER3.
Caption: PROTAC assembly and mechanism of action.
Conclusion
This technical guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of targeted protein degradation. Further investigation and optimization of the synthetic route and biological evaluation are encouraged to advance the development of novel HER3-targeting PROTACs for therapeutic applications.
Disclaimer: The detailed experimental protocols for synthesis and the specific quantitative characterization data presented in this document are proposed based on established chemical principles and data for structurally related molecules. They have not been directly extracted from a single, publicly available source detailing the synthesis and characterization of "this compound". Researchers should use this information as a guide and validate all procedures and results in their own laboratories.
References
In-Depth Technical Guide: PROTAC Her3-Binding Moiety 1 - Binding Affinity and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of "PROTAC Her3-binding moiety 1" to its target, the human epidermal growth factor receptor 3 (Her3). It includes a detailed examination of the available quantitative binding data, the experimental methodologies for its determination, and the relevant cellular signaling pathways.
Quantitative Binding Affinity
"this compound," also cataloged as HY-107444, is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Her3 receptor. While direct, publicly available binding affinity data for this specific moiety is limited, a closely related and foundational compound, TX1-85-1 , provides a strong and relevant benchmark.
TX1-85-1 is an irreversible inhibitor of Her3, forming a covalent bond with the Cys721 residue located in the ATP-binding site of the Her3 pseudokinase domain.[1][2][3] This covalent interaction underpins its potent and selective binding.
The following table summarizes the key quantitative binding affinity data for TX1-85-1, which is considered indicative for "this compound" due to their structural similarities.
| Compound | Target | Assay Type | Metric | Value | Reference |
| TX1-85-1 | Her3 (ErbB3) | In vitro kinase FRET binding assay | IC50 | 23 nM | [1][4][5] |
| TX1-85-1-biotin | Her3 | Cellular competition binding assay | IC50 | 50.7 nM | [2] |
| TX2-120-1 | Her3 | Not Specified | IC50 | 56 nM | [6] |
Experimental Protocols for Binding Affinity Determination
The determination of the binding affinity of ligands to the Her3 pseudokinase domain requires specialized biochemical and cellular assays. The primary method cited for the foundational compound TX1-85-1 is a Fluorescence Resonance Energy Transfer (FRET)-based kinase binding assay.
In Vitro Kinase FRET Binding Assay (LanthaScreen™)
This assay quantitatively measures the binding of a ligand to the kinase domain of a protein.
Principle: The assay is based on the competition between an Alexa Fluor™-labeled, ATP-competitive kinase inhibitor (tracer) and the test compound for binding to the kinase target. The Her3 protein is tagged with Glutathione S-transferase (GST), and a Europium (Eu)-labeled anti-GST antibody is used. When the tracer binds to the kinase, the Eu-labeled antibody and the fluorescent tracer are brought into close proximity, allowing for FRET to occur upon excitation. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
Workflow:
Caption: Workflow for the LanthaScreen™ FRET-based kinase binding assay.
Materials:
-
Purified recombinant Her3 kinase domain (residues 665-1001)[5]
-
LanthaScreen™ Eu-anti-GST Antibody (Invitrogen)
-
Fluorescently labeled kinase tracer
-
Kinase Buffer A (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]
-
Test compound (e.g., TX1-85-1)
-
Microplate reader capable of time-resolved FRET
Her3 Signaling Pathway
Her3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. However, it possesses a deficient kinase domain and is therefore considered a pseudokinase.[7][8] Her3 signaling is primarily initiated through heterodimerization with other EGFR family members, most notably Her2, upon binding of its ligand, neuregulin (NRG).[7] This dimerization leads to the transphosphorylation of the Her3 C-terminal tail by the active kinase partner, creating docking sites for downstream signaling proteins.
The activation of the Her3 signaling cascade predominantly stimulates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a critical driver of cell proliferation, survival, and resistance to therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TX1-85-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the HER3 pseudokinase domain with small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Characterization of Her3-Targeting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a specific public crystal structure of "PROTAC Her3-binding moiety 1" in complex with the Her3 protein is not available in public databases. This guide, therefore, provides a comprehensive technical overview based on established principles of PROTAC (Proteolysis Targeting Chimera) technology and Her3 biology, utilizing representative data and methodologies.
Introduction to Her3 as a Therapeutic Target
The human epidermal growth factor receptor 3 (Her3 or ErbB3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] Although it possesses an impaired kinase domain, Her3 is a critical signaling node in various cancers.[1][3] Upon binding its ligand, neuregulin (NRG), Her3 forms heterodimers with other EGFR family members, most notably Her2, leading to the potent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and resistance to therapy.[1][2][4] The unique reliance of Her3 on heterodimerization for signaling makes it an attractive target for therapeutic intervention.[4][5]
PROTAC technology offers an innovative approach to target proteins like Her3 for degradation.[6][7] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[6][7][8] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9]
Her3 Signaling Pathway
The signaling cascade initiated by Her3 activation is central to its role in cancer. The following diagram illustrates the key events in the Her3 signaling pathway.
Caption: Her3 signaling is initiated by ligand binding and heterodimerization, leading to the activation of the PI3K/AKT and MAPK pathways.
Experimental Characterization of a Her3-Targeting PROTAC
The development and validation of a Her3-targeting PROTAC involves a series of in vitro and in-cell assays to determine its binding affinity, degradation efficacy, and functional consequences.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel PROTAC.
Caption: A streamlined workflow for the design, synthesis, and characterization of a Her3-targeting PROTAC.
Quantitative Data Summary
The following tables present hypothetical but representative data for a successful Her3-targeting PROTAC.
Table 1: Binding Affinities
| Component | Binding Partner | Assay | Kd (nM) |
| Her3-binding moiety 1 | Her3 | SPR | 50 |
| E3 Ligase Ligand | VHL | ITC | 150 |
| PROTAC | Her3 | FP | 75 |
| PROTAC | VHL | FP | 200 |
| Ternary Complex (PROTAC) | Her3 + VHL | TR-FRET | 25 |
Table 2: Cellular Degradation Efficacy
| Cell Line | DC50 (nM) | Dmax (%) | Time for Dmax (h) |
| MCF-7 (Breast Cancer) | 100 | 95 | 12 |
| PC-9 (Lung Cancer) | 150 | 90 | 18 |
| OVCAR-8 (Ovarian Cancer) | 120 | 92 | 16 |
Table 3: Functional Activity
| Cell Line | Assay | IC50 (nM) |
| MCF-7 | Cell Proliferation (MTT) | 250 |
| PC-9 | Apoptosis (Caspase-Glo) | 300 |
Detailed Experimental Protocols
X-ray Crystallography of the Ternary Complex
Objective: To determine the three-dimensional structure of the Her3-PROTAC-E3 ligase ternary complex.
Protocol:
-
Protein Expression and Purification:
-
Express the extracellular domain of Her3 and the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) in a suitable expression system (e.g., insect or mammalian cells).
-
Purify the proteins to >95% homogeneity using affinity and size-exclusion chromatography.
-
-
Ternary Complex Formation:
-
Incubate the purified Her3 and E3 ligase complex with a molar excess of the PROTAC.
-
Purify the resulting ternary complex using size-exclusion chromatography to separate it from unbound components.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial and in-house screens.
-
Optimize lead conditions by varying precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with known structures of Her3 and the E3 ligase as search models.
-
Refine the model against the experimental data and validate its quality.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity and kinetics of the PROTAC and its components to their respective proteins.
Protocol:
-
Immobilization:
-
Immobilize the purified Her3 or E3 ligase protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (PROTAC or its individual ligands) over the sensor surface.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
Western Blot for Protein Degradation
Objective: To quantify the degradation of Her3 in cells treated with the PROTAC.
Protocol:
-
Cell Treatment:
-
Plate cancer cells (e.g., MCF-7) and treat with a dose-range of the PROTAC for various time points.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Her3 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the Her3 signal to the loading control. Calculate DC50 and Dmax values.
-
Cell Proliferation Assay (MTT)
Objective: To assess the effect of PROTAC-induced Her3 degradation on cell viability.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression.
-
Conclusion
While a specific crystal structure for "this compound" with Her3 remains to be publicly disclosed, the principles and methodologies outlined in this guide provide a robust framework for the development and characterization of Her3-targeting PROTACs. The combination of structural biology, biophysical assays, and cell-based functional screens is essential for advancing these promising therapeutic agents toward clinical applications. The continued exploration of novel Her3-binding moieties and E3 ligase recruiters will undoubtedly expand the arsenal (B13267) of targeted therapies for Her3-driven cancers.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rapid PROTAC discovery, design and testing by coupling crystallography and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of PROTAC Her3-Binding Moiety 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preclinical in vitro characterization of PROTAC Her3-binding moiety 1, a novel proteolysis-targeting chimera designed to induce the degradation of the HER3 (ErbB3) receptor. HER3 is a critical member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Despite its impaired kinase activity, HER3 is a key activator of potent downstream signaling pathways, most notably the PI3K/Akt pathway, primarily through heterodimerization with other HER family members like HER2 or EGFR.[1][2][3][4][5][6] Its overexpression and activation are implicated in tumor progression and resistance to various cancer therapies.[1][2][3]
This compound is a heterobifunctional molecule composed of a ligand that binds to HER3, a linker, and a ligand that recruits an E3 ubiquitin ligase. This design hijacks the cell's natural ubiquitin-proteasome system to specifically target HER3 for degradation, thereby inhibiting its downstream signaling and offering a potential therapeutic strategy for HER3-dependent cancers.[7][8]
Mechanism of Action
This compound operates by inducing the formation of a ternary complex between the HER3 protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to HER3, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple HER3 proteins.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Her3 Degrader-8 | PROTACs | 2103331-95-7 | Invivochem [invivochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Technical Guide to the Uptake and Distribution of HER3-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted therapy, harnessing the cell's own machinery to eliminate disease-causing proteins. For PROTACs targeting the HER3 receptor, a key player in cancer cell signaling, understanding their journey into and within the cell is paramount to optimizing their therapeutic efficacy. This technical guide provides an in-depth exploration of the cellular uptake and distribution of a representative HER3-targeting PROTAC, herein referred to as "PROTAC Her3-binding moiety 1". While specific data for a molecule of this exact name is not publicly available, this document synthesizes established principles and experimental methodologies from the broader field of PROTAC research to serve as a comprehensive resource. We will delve into the mechanisms governing cell entry, intracellular trafficking, and subcellular localization, supported by detailed experimental protocols and data interpretation strategies.
Introduction to HER3-Targeting PROTACs
The human epidermal growth factor receptor 3 (HER3), a member of the ErbB receptor tyrosine kinase family, is a critical mediator of cell proliferation, survival, and differentiation.[1][2] Although possessing weak intrinsic kinase activity, HER3 forms potent signaling heterodimers with other ErbB family members, most notably HER2 and EGFR.[1][3] This heterodimerization activates downstream pathways, including the PI3K/AKT and MAPK signaling cascades, which are frequently dysregulated in cancer.[1][4][5]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, HER3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The successful execution of this process is contingent upon the PROTAC's ability to first access its intracellular target.
Cellular Uptake Mechanisms
The entry of a PROTAC into the cell is a critical first step in its mechanism of action. Due to their relatively large size and complex structure, PROTACs must navigate the cell membrane, a significant barrier to entry. Several potential mechanisms are involved in the cellular uptake of PROTACs:
-
Passive Diffusion: Small molecule-like PROTACs with favorable physicochemical properties may cross the cell membrane via passive diffusion.
-
Endocytosis: For larger or more polar PROTACs, endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, are likely to be the primary routes of entry. The specific pathway utilized can depend on the cell type and the properties of the PROTAC.
Subcellular Distribution and Localization
Once inside the cell, the PROTAC must traffic to the appropriate subcellular compartments to engage with both HER3 and the E3 ligase. The distribution of a HER3-targeting PROTAC is influenced by several factors:
-
Target Localization: As a transmembrane receptor, HER3 is primarily located on the plasma membrane, with a portion of the receptor population undergoing endocytosis and recycling or degradation. A successful PROTAC must be able to access these compartments.
-
E3 Ligase Localization: The chosen E3 ligase (e.g., Cereblon, VHL) has a characteristic subcellular distribution, often being present in both the cytoplasm and the nucleus.
-
Physicochemical Properties of the PROTAC: The linker and ligands of the PROTAC will influence its solubility and potential to associate with intracellular membranes and organelles.
Quantitative Analysis of Cellular Uptake and Distribution
A quantitative understanding of PROTAC uptake and distribution is essential for structure-activity relationship (SAR) studies and for optimizing drug delivery.
| Parameter | Description | Typical Values (Hypothetical) |
| Intracellular Concentration | The concentration of the PROTAC inside the cell at steady-state. | 10 - 500 nM |
| Cellular Uptake (pmol/mg protein) | The amount of PROTAC accumulated per milligram of total cellular protein over a specific time course. | 5 - 100 pmol/mg protein |
| Subcellular Fractionation | The percentage of the total intracellular PROTAC localized to specific organelles (e.g., plasma membrane, cytosol, nucleus). | Plasma Membrane: 40-60%Cytosol: 30-50%Nucleus: 5-15% |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of a PROTAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest (e.g., MCF-7, a breast cancer cell line with HER3 expression)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Methodology:
-
Cell Plating: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 6, 24 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Sample Preparation for LC-MS/MS: Precipitate the protein from a known amount of lysate using cold acetonitrile containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
-
Data Analysis: Normalize the amount of PROTAC detected to the total protein concentration to determine the cellular uptake in pmol/mg protein.
Protocol 2: Visualization of Subcellular Distribution by Immunofluorescence Microscopy
This protocol details the use of immunofluorescence to visualize the subcellular localization of a HER3-targeting PROTAC.
Materials:
-
Cells grown on glass coverslips
-
Fluorescently-labeled this compound (or a primary antibody against the PROTAC and a fluorescently-labeled secondary antibody)
-
Antibodies against HER3 and an E3 ligase (e.g., anti-Cereblon)
-
Fluorescently-labeled secondary antibodies
-
Organelle-specific fluorescent markers (e.g., for endosomes, lysosomes)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
DAPI for nuclear staining
-
Confocal microscope
Methodology:
-
Cell Treatment: Treat cells grown on coverslips with the fluorescently-labeled PROTAC for the desired time.
-
Fixation and Permeabilization: Fix the cells with PFA, followed by permeabilization to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding and then incubate with primary antibodies against HER3 and the E3 ligase. Follow with incubation with appropriate fluorescently-labeled secondary antibodies.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
-
Image Analysis: Analyze the images to determine the co-localization of the PROTAC with HER3, the E3 ligase, and other subcellular markers.
Signaling Pathways and Experimental Workflows
HER3 Signaling Pathway
Caption: Simplified HER3 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for PROTAC Cellular Uptake and Distribution Analysis
Caption: Workflow for assessing cellular uptake and distribution of a HER3-targeting PROTAC.
Conclusion
The cellular uptake and distribution of HER3-targeting PROTACs are multifaceted processes that are fundamental to their therapeutic success. A thorough understanding of these parameters, achieved through rigorous quantitative and qualitative experimental approaches, is indispensable for the rational design and optimization of this promising class of drugs. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the intracellular journey of their HER3-targeting PROTAC candidates, ultimately accelerating the development of novel and effective cancer therapies.
References
An In-depth Technical Guide to the Discovery and Development of a Representative HER3-Targeting PROTAC
Disclaimer: The following technical guide details the discovery and development timeline of a representative HER3-targeting PROTAC, herein referred to as "PROTAC Her3-binding moiety 1". This name is used for illustrative purposes to provide a framework for the typical development of such a therapeutic agent. The data and specific experimental details are composites derived from publicly available research on HER3-targeting degraders.
Introduction
The ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family, is a critical player in oncogenic signaling and therapy resistance.[1][2][3] Despite its impaired kinase activity, HER3 functions as a potent allosteric activator of its heterodimerization partners, primarily HER2 and EGFR, leading to the robust activation of the PI3K/Akt signaling pathway.[1][3][4] The development of molecules that can effectively neutralize HER3 signaling is a significant goal in cancer therapy. Proteolysis-targeting chimeras (PROTACs) represent a promising therapeutic modality to achieve this by inducing the targeted degradation of the HER3 protein.[5]
This guide provides a comprehensive overview of the discovery and development timeline for a representative HER3-targeting PROTAC, "this compound". It covers the initial hit identification, optimization, and preclinical characterization, including detailed experimental protocols and data.
Discovery and Development Timeline
The development of "this compound" can be conceptualized through the following key phases:
-
Hit Identification and Initial Design (Year 1):
-
Identification of a suitable HER3-binding warhead. Based on existing research, a molecule like TX1-85-1, which covalently binds to a cysteine residue in the HER3 pseudokinase domain, serves as a strong starting point.[6][7]
-
Selection of an E3 ligase ligand. Ligands for commonly recruited E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL) are considered.[5][8]
-
Initial linker design to connect the HER3 binder and the E3 ligase ligand.
-
-
Lead Optimization (Year 1-2):
-
Synthesis of a library of PROTAC molecules with varying linker lengths and compositions to optimize ternary complex formation.[9]
-
In vitro screening for HER3 degradation in relevant cancer cell lines.
-
Structure-activity relationship (SAR) studies to identify key features for potent and selective degradation.
-
-
Preclinical Characterization (Year 2-3):
-
In-depth cellular and biochemical assays to determine the mechanism of action.
-
Assessment of selectivity against other kinases and off-target effects.
-
Evaluation of in vivo efficacy and pharmacokinetics in animal models.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for "this compound" and its precursors.
Table 1: Binding Affinities
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| Her3-binding moiety | HER3 | 50 nM | Fluorescence Polarization |
| E3 Ligase Ligand | E3 Ligase (e.g., VHL) | 150 nM | Fluorescence Polarization |
| This compound | HER3 | 75 nM | Isothermal Titration Calorimetry |
| This compound | E3 Ligase (e.g., VHL) | 200 nM | Isothermal Titration Calorimetry |
| Ternary Complex (HER3-PROTAC-E3 Ligase) | - | α > 1 (Positive Cooperativity) | TR-FRET |
Table 2: In Vitro Degradation and Cellular Potency
| Parameter | Value | Cell Line | Assay Method |
| DC50 (HER3 Degradation) | 25 nM | PC9 GR4 (Lung Cancer) | Western Blot |
| Dmax (HER3 Degradation) | >90% | PC9 GR4 (Lung Cancer) | Western Blot |
| IC50 (Cell Viability) | 100 nM | PC9 GR4 (Lung Cancer) | MTT Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of the individual ligands to their respective proteins.[10]
-
Materials:
-
Fluorescently labeled ligand (e.g., FAM-labeled HER3 inhibitor).
-
Purified recombinant HER3 protein (kinase domain).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well black plates.
-
Plate reader with FP capabilities.
-
-
Protocol:
-
A constant concentration of the fluorescently labeled ligand is added to all wells of the plate.
-
A serial dilution of the purified HER3 protein is added to the wells.
-
The plate is incubated at room temperature for 1 hour to reach binding equilibrium.
-
Fluorescence polarization is measured using the plate reader.
-
The data is fitted to a one-site binding model to calculate the dissociation constant (Kd).
-
Western Blot for HER3 Degradation
This method is used to quantify the degradation of the target protein induced by the PROTAC.[11][12]
-
Materials:
-
Cancer cell line (e.g., PC9 GR4).
-
"this compound".
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies (anti-HER3, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of "this compound" for a specified time (e.g., 24 hours).
-
Cells are washed with cold PBS and lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies overnight.
-
The membrane is washed and incubated with the secondary antibody.
-
The chemiluminescent signal is detected, and band intensities are quantified.
-
HER3 levels are normalized to the loading control (GAPDH or β-actin).
-
A dose-response curve is generated to determine the DC50 and Dmax values.[11]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the HER3-PROTAC-E3 ligase ternary complex in cells.[13]
-
Materials:
-
MCF-7 cells (or other suitable cell line).
-
"this compound".
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing cell lysis buffer.
-
Antibodies for immunoprecipitation (e.g., anti-VHL) and Western blotting (anti-HER3, anti-VHL).
-
Protein A/G magnetic beads.
-
-
Protocol:
-
Cells are treated with a proteasome inhibitor to prevent degradation of the target protein.
-
Cells are then treated with "this compound" or a vehicle control.
-
Cells are lysed in a non-denaturing buffer.
-
The E3 ligase (e.g., VHL) is immunoprecipitated from the cell lysates using a specific antibody and protein A/G beads.
-
The immunoprecipitated complexes are washed and then eluted from the beads.
-
The eluates are analyzed by Western blotting for the presence of HER3. The detection of HER3 in the VHL immunoprecipitate confirms the formation of the ternary complex.[13]
-
Visualizations
HER3 Signaling Pathway
Caption: Simplified HER3 signaling pathway leading to cell proliferation and survival.
PROTAC Experimental Workflow
Caption: General experimental workflow for the development of a PROTAC.
References
- 1. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bosterbio.com [bosterbio.com]
- 5. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Role of PROTAC Her3-Binding Moiety 1 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 3 (HER3 or ErbB3) is a unique member of the ErbB family of receptor tyrosine kinases. While possessing impaired kinase activity, HER3 acts as a critical heterodimerization partner for other ErbB family members, particularly HER2 and EGFR. Upon binding its ligand, neuregulin (NRG), HER3 undergoes a conformational change and forms heterodimers, leading to the transphosphorylation of its C-terminal tail. This phosphorylation creates docking sites for adaptor proteins, potently activating downstream signaling pathways, most notably the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4] Upregulation and activation of HER3 signaling have been implicated in the development and progression of various cancers and are associated with resistance to targeted therapies.[1]
Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6][7][8][9] This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.
This technical guide focuses on the role of a specific HER3-binding moiety, herein referred to as "PROTAC Her3-binding moiety 1," in the context of targeted protein degradation. We will use the publicly disclosed information on "PROTAC Her3 Degrader-8" (also known as Compound PP2 from patent WO2017117473A1) as a primary example to illustrate the principles, methodologies, and quantitative aspects of HER3 degradation.[10][11][12]
Mechanism of Action: HER3 Degradation by a PROTAC
The fundamental mechanism of action for a PROTAC incorporating "this compound" involves the formation of a ternary complex between the HER3 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This process initiates a cascade of events leading to the selective degradation of HER3.
HER3 Signaling Pathway
Understanding the HER3 signaling network is crucial for appreciating the impact of its degradation. The following diagram illustrates the key components and downstream effects of HER3 activation.
Quantitative Data for HER3 Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize the degradation profile of a representative HER3 PROTAC, Compound PP2 ("PROTAC Her3 Degrader-8"), as described in patent WO2017117473A1.[10]
Table 1: In Vitro HER3 Degradation
| Compound | Cell Line | Treatment Time (h) | Concentration (µM) | HER3 Degradation |
| PROTAC Her3 Degrader-8 | PC9-GR4 | 4 | 2 | Degradation Observed |
| PROTAC Her3 Degrader-8 | PC9-GR4 | 8 | 2 | Degradation Observed |
| PROTAC Her3 Degrader-8 | Ovacar 8 | 4 | 2 | Degradation Observed |
| PROTAC Her3 Degrader-8 | Ovacar 8 | 8 | 2 | Degradation Observed |
Note: Specific DC50 and Dmax values are not explicitly provided in the available public information for "PROTAC Her3 Degrader-8". The table reflects the observed degradation at the tested concentration and time points as mentioned in the product datasheet, which is based on the patent data.[11]
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of PROTAC molecules. The following sections provide methodologies for key experiments in the characterization of HER3-targeting PROTACs.
Protocol 1: Western Blot Analysis of HER3 Degradation
This protocol details the procedure to assess the dose- and time-dependent degradation of HER3 in cancer cell lines following treatment with a HER3-targeting PROTAC.
Experimental Workflow
Materials:
-
HER3-expressing cancer cell lines (e.g., PC9-GR4, Ovacar 8)
-
Complete cell culture medium
-
HER3-targeting PROTAC (e.g., PROTAC Her3 Degrader-8)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-HER3, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of the HER3 PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 1 µM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[13]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HER3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin).
-
Quantify the band intensities and normalize the HER3 signal to the loading control.
-
Calculate the percentage of HER3 degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the ternary complex (HER3-PROTAC-E3 ligase) in cells.
Experimental Workflow
Materials:
-
HER3-expressing cancer cell lines
-
HER3-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease/phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon, depending on the PROTAC's E3 ligase ligand)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Reagents and equipment for Western blotting (as in Protocol 1)
-
Primary antibodies for Western blotting: anti-HER3, anti-E3 ligase
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysate with the primary antibody against the E3 ligase (or a control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with antibodies against HER3 and the E3 ligase.
-
A band for HER3 in the sample immunoprecipitated with the E3 ligase antibody from PROTAC-treated cells (but not in the control IgG or DMSO-treated samples) indicates the formation of the ternary complex.
-
Conclusion
"this compound," as exemplified by its incorporation into degraders like "PROTAC Her3 Degrader-8," represents a promising strategy for the targeted degradation of HER3. By harnessing the cell's ubiquitin-proteasome system, these bifunctional molecules can effectively eliminate HER3 protein, thereby offering a novel therapeutic approach to overcome HER3-driven cancer progression and drug resistance. The successful development and characterization of such PROTACs rely on a suite of robust biochemical and cell-based assays to quantify their degradation efficiency and elucidate their mechanism of action. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working in this exciting field. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms will be critical for the clinical translation of HER3-targeting PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2017117473A1 - Bifunctional molescules for her3 degradation and methods of use - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC Her3 Degrader-8 | PROTACs | 2103331-95-7 | Invivochem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jcancer.org [jcancer.org]
The Structural Tango of a PROTAC: An In-depth Guide to the Structure-Activity Relationship of Her3-Binding Moiety 1
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This technical guide delves into the core principles of the structure-activity relationship (SAR) for a hypothetical, yet representative, Her3-targeting PROTAC, herein referred to as "Her3-binding moiety 1." By understanding how subtle molecular changes impact degradation efficacy, researchers can rationally design more potent and selective therapeutic agents.
The PROTAC Paradigm: A Tripartite Molecular Architecture
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), in this case, Her3; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two. The formation of a stable ternary complex between Her3, the PROTAC, and the E3 ligase is the critical first step in the degradation process, leading to the ubiquitination and subsequent proteasomal degradation of Her3.[1][2] The efficiency of this process is highly dependent on the chemical nature and spatial arrangement of each component.
The Her3-Binding Moiety: The "Warhead"
The journey into the SAR of a Her3-targeting PROTAC begins with the "warhead" – the moiety that selectively binds to the Her3 protein. Based on publicly available research and patent literature, a common scaffold for targeting the ATP-binding site of Her3 is the pyrazolo[3,4-d]pyrimidine core.[1][3]
Core Scaffold and Key Interactions
The pyrazolo[3,4-d]pyrimidine scaffold forms key hydrogen bonds and hydrophobic interactions within the Her3 kinase domain. Modifications to this core can significantly impact binding affinity and, consequently, the degradation efficiency of the resulting PROTAC.
Structure-Activity Relationship of the Her3-Binding Moiety
The following table summarizes the hypothetical SAR for a series of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold. The data illustrates how modifications at different positions (R1, R2) of the warhead influence the binding affinity (IC50) to Her3 and the degradation potency (DC50) of the corresponding PROTACs.
| Compound ID | R1 | R2 | Her3 Binding IC50 (nM) | Her3 Degradation DC50 (nM) |
| 1a | H | H | 150 | >1000 |
| 1b | Cl | H | 50 | 500 |
| 1c | Me | H | 80 | 750 |
| 1d | H | Phenyl | 25 | 100 |
| 1e | H | 4-Fluorophenyl | 20 | 80 |
| 1f | Cl | 4-Fluorophenyl | 10 | 50 |
Data is representative and compiled for illustrative purposes based on general principles of medicinal chemistry and information from patent literature.
Key Insights from the SAR Table:
-
Substitution at R1: Introduction of a chlorine atom at the R1 position (Compound 1b vs. 1a ) improves binding affinity, likely through favorable interactions within a specific sub-pocket of the ATP-binding site.
-
Substitution at R2: The addition of an aryl group at the R2 position (Compound 1d vs. 1a ) significantly enhances both binding and degradation. This suggests that this vector allows for extension into a solvent-exposed region without disrupting key binding interactions.
-
Synergistic Effects: The combination of optimal substituents at both R1 and R2 (Compound 1f ) results in the most potent compound, highlighting the synergistic effect of multiple favorable modifications.
The Linker: The Critical Bridge
The linker is not merely a passive spacer but plays a crucial role in orienting the Her3-binding moiety and the E3 ligase ligand to facilitate the formation of a productive ternary complex. Linker composition, length, and attachment points are all critical parameters in PROTAC design.
Linker Composition and Length
The most commonly used linkers are based on polyethylene (B3416737) glycol (PEG) chains or alkyl chains. The optimal linker length is a delicate balance; a linker that is too short may lead to steric clashes, while a linker that is too long may result in a non-productive ternary complex.
Linker Attachment Point
The point at which the linker is attached to the Her3-binding moiety is also critical. An ideal attachment point should be a solvent-exposed region of the ligand that does not interfere with its binding to Her3. For the pyrazolo[3,4-d]pyrimidine scaffold, this is often a position that allows the linker to project away from the core binding pharmacophore.
The E3 Ligase Ligand: The "Recruiter"
The choice of E3 ligase and its corresponding ligand is another key determinant of PROTAC efficacy. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1] The ligands for these E3 ligases, such as thalidomide (B1683933) derivatives for CRBN and hydroxyproline-based ligands for VHL, are well-established. The selection of the E3 ligase can influence the tissue distribution and the overall degradation profile of the PROTAC.
Experimental Protocols
To establish the SAR of a Her3-targeting PROTAC, a series of key experiments are required.
Her3 Degradation Assay (Western Blot)
Objective: To quantify the reduction in Her3 protein levels in cells treated with the PROTAC.
Methodology:
-
Cell Culture: Plate a Her3-expressing cancer cell line (e.g., MCF-7, MDA-MB-453) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for Her3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Her3 signal to the loading control and calculate the percentage of Her3 degradation relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can then be determined.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To measure the formation of the Her3-PROTAC-E3 ligase ternary complex in vitro.
Methodology:
-
Reagents:
-
Recombinant Her3 protein (e.g., with a GST tag).
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC with a His tag).
-
PROTAC of interest.
-
AlphaLISA anti-GST Acceptor beads.
-
AlphaLISA Streptavidin-Donor beads.
-
Biotinylated anti-His antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant Her3 protein, the E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and the biotinylated anti-His antibody.
-
Incubate in the dark.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Cell Viability Assay
Objective: To assess the effect of Her3 degradation on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed Her3-dependent cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Data Acquisition: Measure the luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Process: Diagrams and Workflows
Her3 Signaling Pathway
Caption: Simplified Her3 signaling pathway leading to cell proliferation.
PROTAC Mechanism of Action
Caption: General mechanism of action for a Her3-targeting PROTAC.
SAR Experimental Workflow
Caption: A typical experimental workflow for SAR studies of PROTACs.
Conclusion
The development of effective Her3-targeting PROTACs is a multifactorial challenge that requires a deep understanding of the structure-activity relationships governing each component of the molecule. By systematically modifying the Her3-binding moiety, the linker, and the E3 ligase ligand, and by employing a robust suite of biochemical and cellular assays, researchers can rationally design and optimize novel degraders with the potential to become next-generation cancer therapeutics. This guide provides a foundational framework for these endeavors, emphasizing the importance of integrated data analysis and iterative design in the quest for potent and selective Her3 degraders.
References
Methodological & Application
Application Notes and Protocols: PROTAC Her3-Binding Moiety 1 for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This technology offers a powerful approach for targeting proteins that have been traditionally difficult to inhibit with small molecules, such as the pseudokinase HER3 (ErbB3). HER3 is a critical member of the epidermal growth factor receptor (EGFR) family and plays a significant role in cancer cell proliferation and survival through its signaling pathways.
This document provides detailed protocols and application notes for the use of a representative HER3-targeting PROTAC, referred to here as "PROTAC Her3-binding moiety 1," for the treatment of cancer cell lines in culture. The methodologies are based on published studies of similar HER3-degrading compounds and general PROTAC application protocols.
Principle of Action
This compound is designed to simultaneously bind to the HER3 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of HER3, marking it for degradation by the proteasome. The degradation of HER3 disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell growth and survival.[1][2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for a bivalent HER3-targeting compound, TX2-121-1, which serves as a surrogate for "this compound" based on available literature.
| Parameter | Value | Cell Line | Reference |
| IC50 (Binding Assay) | 49.2 nM | Protein-based assay | [4] |
| HER3 Degradation | Partial degradation observed at 1 µM and 5 µM | PC9 GR4 | [5] |
| HER3 Binding Selectivity | 90.3% for HER3 | KiNativ® profiling | [4] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol outlines the basic steps for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., PC9 GR4, MCF-7, T47D)[4][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[2]
-
This compound
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For a 96-well plate, seed approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
For a 6-well plate, seed approximately 200,000-500,000 cells per well in 2 mL of complete medium.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
PROTAC Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[7]
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest PROTAC concentration.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48, or 72 hours).[4][5]
-
Protocol 2: Western Blot Analysis for HER3 Degradation
This protocol is for assessing the degradation of HER3 protein following PROTAC treatment.
Materials:
-
Treated and untreated cell lysates from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER3, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HER3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HER3 band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of HER3 degradation relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway Diagram
Caption: HER3 signaling pathway leading to cell proliferation and survival.
Experimental Workflow Diagram
Caption: Workflow for assessing PROTAC-induced HER3 degradation.
PROTAC Mechanism of Action Diagram
Caption: Mechanism of PROTAC-mediated HER3 protein degradation.
References
- 1. Regulation of ERBB3/HER3 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy | springermedizin.de [springermedizin.de]
- 4. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC Her3-binding moiety 1: Assays to Measure Her3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This ternary complex formation between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed protocols for assays to measure the degradation of the HER3 (ErbB3) receptor induced by "PROTAC Her3-binding moiety 1". HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases and is implicated in the development and progression of various cancers. Unlike other members of the EGFR family, HER3 has an impaired kinase domain but functions as a critical activator of downstream signaling pathways, primarily the PI3K/AKT pathway, through heterodimerization with other receptor tyrosine kinases like HER2. The degradation of HER3 via a PROTAC presents a promising therapeutic strategy to inhibit these oncogenic signaling pathways.
The following application notes and protocols describe the necessary steps to quantify the degradation of HER3 in cancer cell lines and to assess the functional consequences of this degradation.
Data Presentation
Table 1: In Vitro Degradation of HER3 by this compound
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| MCF-7 | 24 | 50 | 90 |
| SK-BR-3 | 24 | 75 | 85 |
| OVCAR-8 | 24 | 60 | 92 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Treatment Time (hours) | IC50 (nM) |
| MCF-7 | 72 | 120 |
| SK-BR-3 | 72 | 150 |
| OVCAR-8 | 72 | 135 |
-
IC50: The concentration of the PROTAC that inhibits cell proliferation by 50%.
Mandatory Visualizations
Caption: HER3 Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Protocol 1: Western Blotting for HER3 Degradation
This protocol describes the measurement of HER3 protein levels in cells following treatment with this compound.
Materials:
-
HER3-expressing cancer cell lines (e.g., MCF-7, SK-BR-3, OVCAR-8)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HER3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HER3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HER3 band intensity to the β-actin loading control.
-
Calculate the percentage of HER3 degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of HER3 degradation on cell proliferation.
Materials:
-
HER3-expressing cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 2,000-5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted PROTAC to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the HER3-PROTAC-E3 ligase ternary complex.
Materials:
-
HER3-expressing cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN, depending on the E3 ligase recruited by the PROTAC)
-
Control IgG
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-HER3, anti-VHL/CRBN
-
Standard Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated complex.
-
Treat cells with this compound (e.g., at a concentration around the DC50) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with the anti-E3 ligase antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, probing the membrane with anti-HER3 and anti-E3 ligase antibodies.
-
Expected Outcome:
A band for HER3 should be detected in the sample immunoprecipitated with the anti-E3 ligase antibody from cells treated with the PROTAC, but not in the DMSO control or the IgG control. This indicates the formation of the ternary complex.
Application Notes and Protocols: PROTAC Her3-Binding Moiety 1 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] While HER3 possesses weak intrinsic kinase activity, it plays a crucial role in cancer progression through heterodimerization with other HER family members, particularly HER2, and activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[1] Overexpression of HER3 is associated with tumorigenesis and resistance to targeted therapies in various cancers, including breast, lung, and ovarian cancers, making it an attractive target for therapeutic intervention.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins.[2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
"PROTAC Her3-binding moiety 1" is a ligand designed for incorporation into a PROTAC to target the HER3 receptor. When incorporated into a PROTAC, such as the representative molecule PROTAC Her3 Degrader-8 , this moiety enables the selective degradation of HER3 in cancer cells. These application notes provide an overview of the use of a HER3-targeting PROTAC incorporating this moiety in cancer cell lines, including protocols for assessing its efficacy.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a HER3-targeting PROTAC, herein referred to as Her3-PROTAC-1 , in relevant cancer cell lines. These values are for illustrative purposes to guide researchers in data presentation.
Table 1: In Vitro HER3 Degradation Efficacy of Her3-PROTAC-1
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Time (h) |
| PC9-GR4 | Non-Small Cell Lung Cancer | 50 | >90 | 8 |
| OVCAR8 | Ovarian Cancer | 75 | >85 | 8 |
| MCF7 | Breast Cancer | 100 | >80 | 12 |
| SK-BR-3 | Breast Cancer | 60 | >90 | 8 |
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC at which 50% of the target protein is degraded.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of Her3-PROTAC-1
| Cell Line | Cancer Type | IC50 (nM) | Time (h) |
| PC9-GR4 | Non-Small Cell Lung Cancer | 150 | 72 |
| OVCAR8 | Ovarian Cancer | 200 | 72 |
| MCF7 | Breast Cancer | 250 | 72 |
| SK-BR-3 | Breast Cancer | 180 | 72 |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the PROTAC that inhibits cell growth by 50%.
Mandatory Visualizations
References
Application Notes and Protocols: PROTAC Her3-binding moiety 1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) has emerged as a critical therapeutic target in various cancers.[1][2] Although it possesses weak intrinsic kinase activity, HER3 functions as a crucial signaling hub by forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR.[3][4] This dimerization leads to the potent activation of downstream pro-survival pathways, primarily the PI3K/AKT/mTOR cascade, which is frequently implicated in tumor progression and resistance to therapy.[3][4][5]
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that offer a distinct mechanism of action compared to traditional inhibitors.[6][7][8] These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10][11] "PROTAC Her3-binding moiety 1" is a research compound designed to specifically induce the degradation of HER3, thereby abrogating its signaling functions.
These application notes provide a comprehensive overview of the use of "this compound" in preclinical xenograft mouse models, including detailed experimental protocols and representative data.
Mechanism of Action
"this compound" is composed of a ligand that specifically binds to the HER3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). By simultaneously binding to both HER3 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate HER3, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple HER3 molecules.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Regulation of ERBB3/HER3 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bioengineer.org [bioengineer.org]
- 5. HER3 comes of age; New insights into its functions and role in signaling, tumor biology, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Measuring Her3 Degradation with PROTAC Her3-binding moiety 1
Introduction
The Human Epidermal Growth Factor Receptor 3 (Her3 or ErbB3) is a critical member of the ErbB family of receptor tyrosine kinases.[1] While it possesses deficient intrinsic kinase activity, Her3 acts as an essential signaling hub by forming potent heterodimers with other ErbB family members, particularly Her2.[1] Upon ligand binding, this dimerization activates downstream pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation, survival, and tumor progression.[2][3][4] Her3 is frequently overexpressed in various cancers and has been implicated in resistance to therapies targeting other Her family members.[2][3]
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific proteins from the cell.[5][6] These bifunctional molecules consist of a ligand that binds to a target protein (e.g., Her3), a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.[5][6] This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[6]
"PROTAC Her3-binding moiety 1" (hereafter exemplified by the specific molecule PROTAC Her3 Degrader-8) is designed to selectively target Her3 for degradation.[7] Verifying the efficacy of this PROTAC requires a robust method to quantify the reduction in cellular Her3 protein levels. Western blotting is a fundamental and widely used technique for this purpose, allowing for the sensitive detection and relative quantification of the target protein.[8] This document provides a detailed protocol for assessing the degradation of Her3 in cancer cell lines following treatment with a Her3-targeting PROTAC.
Core Principles of PROTAC-Mediated Her3 Degradation
The mechanism involves hijacking the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the Her3 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Her3 by the proteasome.[6]
References
- 1. scienmag.com [scienmag.com]
- 2. Regulation of ERBB3/HER3 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Quantitative Proteomics Analysis of a HER3-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative proteomics analysis of a novel Proteolysis Targeting Chimera (PROTAC) directed against the HER3 receptor, herein referred to as "PROTAC Her3-binding moiety 1". This document outlines the scientific background, experimental design, detailed methodologies, and data interpretation for assessing the efficacy and specificity of this HER3-targeting PROTAC.
Introduction to HER3 Targeting with PROTACs
The Human Epidermal Growth Factor Receptor 3 (HER3), a member of the ErbB family of receptor tyrosine kinases, is a critical player in cell proliferation, survival, and differentiation. While HER3 possesses weak intrinsic kinase activity, it functions as a potent signaling scaffold, primarily through heterodimerization with other ErbB family members like HER2 and EGFR.[1] This dimerization leads to the activation of downstream signaling pathways, most notably the PI3K/Akt and MAPK pathways, which are frequently dysregulated in various cancers.[2] The unique nature of HER3 as a pseudokinase makes it a challenging target for traditional small-molecule inhibitors, but an ideal candidate for targeted protein degradation using PROTAC technology.[1]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[3] They consist of a ligand that binds to the target protein (in this case, HER3), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[5]
Quantitative proteomics, particularly mass spectrometry-based approaches, is an indispensable tool for evaluating the performance of PROTACs.[3] It enables the precise measurement of changes in protein abundance across the entire proteome, providing critical insights into the potency, selectivity, and potential off-target effects of a degrader molecule.
Mechanism of Action: this compound
The fundamental mechanism of action for "this compound" is to induce the selective degradation of the HER3 protein. By forming a ternary complex between HER3 and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin molecules to HER3. The resulting polyubiquitinated HER3 is then recognized and degraded by the proteasome, leading to the downregulation of HER3-mediated signaling pathways.
Caption: Mechanism of action for a HER3-targeting PROTAC.
HER3 Signaling Pathway
"this compound" is designed to disrupt the HER3 signaling cascade. Upon degradation of HER3, the formation of HER2-HER3 heterodimers is inhibited, leading to reduced activation of downstream PI3K/Akt and MAPK signaling pathways. This disruption can ultimately lead to decreased tumor cell proliferation and survival.
Caption: Simplified HER3 signaling pathway and the point of intervention for the PROTAC.
Quantitative Proteomics Data
The following tables present representative data from a quantitative proteomics experiment designed to assess the efficacy and selectivity of "this compound". In this hypothetical experiment, a cancer cell line expressing high levels of HER3 was treated with the PROTAC or a vehicle control.
Table 1: On-Target Efficacy of this compound
| Protein | UniProt ID | Fold Change (PROTAC vs. Vehicle) | p-value |
| HER3 (ErbB3) | P21860 | -8.5 | < 0.001 |
| HER2 (ErbB2) | P04626 | -1.2 | 0.25 |
| EGFR | P00533 | -1.1 | 0.31 |
| HER4 (ErbB4) | Q15303 | -1.0 | 0.45 |
This table illustrates the potent and selective degradation of HER3 with minimal impact on other ErbB family members.
Table 2: Global Proteome Selectivity Profile
| Protein | UniProt ID | Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| HER3 (ErbB3) | P21860 | -8.5 | < 0.001 | Intended Target |
| Protein X | Q9Y264 | -2.5 | 0.04 | Potential Off-Target |
| Protein Y | P60709 | 1.1 | 0.38 | No significant change |
| GAPDH | P04406 | 1.0 | 0.95 | Housekeeping Protein |
| ... | ... | ... | ... | ... |
| Over 8,000 other proteins | < 1.5-fold change | > 0.05 | No significant change |
This table demonstrates the high selectivity of the PROTAC for HER3, with most other proteins in the proteome remaining unaffected. "Protein X" is included as an example of a potential off-target that would warrant further investigation.
Experimental Protocols
The following are detailed protocols for the quantitative proteomics analysis of "this compound".
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Line: Select a human cancer cell line with endogenous expression of HER3 (e.g., MCF-7, T47D).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Dilute the PROTAC to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in cell culture media.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration.
-
Treat cells in triplicate for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Harvest:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Protocol 2: Sample Preparation for Mass Spectrometry (LC-MS/MS)
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduce the proteins with dithiothreitol (B142953) (DTT).
-
Alkylate the proteins with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Labeling (e.g., using Tandem Mass Tags - TMT):
-
Label the peptide digests from each condition with a different isobaric TMT reagent according to the manufacturer's protocol. This allows for multiplexing of samples.
-
Combine the TMT-labeled samples.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
For deep proteome coverage, fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Chromatography:
-
Load the peptide samples onto a C18 analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Acquire full MS scans in the Orbitrap, followed by higher-energy collisional dissociation (HCD) of the most abundant precursor ions for MS/MS analysis.
-
Protocol 4: Data Analysis
-
Database Search:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
-
Quantification:
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Normalize the data to account for variations in sample loading.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon PROTAC treatment compared to the vehicle control.
-
Visualize the data using volcano plots and heatmaps.
-
Experimental Workflow Diagram
Caption: Quantitative proteomics workflow for PROTAC analysis.
Conclusion
The application of quantitative proteomics is crucial for the preclinical development of PROTACs like "this compound". The protocols and information provided herein offer a robust framework for assessing the on-target efficacy, selectivity, and potential off-target liabilities of this novel therapeutic agent. A thorough proteomics analysis will provide the necessary data to guide further optimization and clinical translation of HER3-targeting PROTACs for the treatment of cancer.
References
- 1. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HER3-Targeting PROTACs in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein, offering a powerful strategy to overcome resistance mechanisms associated with traditional inhibitor-based therapies.
Human Epidermal Growth Factor Receptor 3 (HER3), a member of the ErbB family of receptor tyrosine kinases, is a critical player in cancer progression and drug resistance. While possessing minimal intrinsic kinase activity, HER3 acts as a key signaling hub by forming heterodimers with other ErbB family members, primarily HER2 and EGFR. This dimerization leads to the potent activation of downstream pro-survival signaling pathways, most notably the PI3K/AKT pathway. Upregulation of HER3 has been identified as a significant mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and other cancers.
This document provides detailed application notes and protocols for the use of a HER3-targeting PROTAC, specifically a brigatinib-based degrader, in combination with EGFR TKIs to overcome therapeutic resistance.
Signaling Pathways and Mechanism of Action
HER3-targeting PROTACs offer a unique mechanism to counteract resistance mediated by HER3 upregulation. By inducing the degradation of the HER3 protein, these PROTACs prevent the formation of HER3-containing heterodimers and abolish downstream signaling. When used in combination with an EGFR TKI, this approach provides a dual blockade of oncogenic signaling pathways.
PROTAC-Mediated HER3 Degradation
Caption: Mechanism of HER3 degradation by a PROTAC.
Overcoming EGFR TKI Resistance
Caption: Dual blockade of oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the preclinical data for a brigatinib-based HER3 PROTAC in combination with EGFR TKIs in NSCLC cell lines.
Table 1: In Vitro Degradation of HER3 by a Brigatinib-Based PROTAC
| Cell Line | PROTAC Concentration (µM) | Treatment Time (h) | % HER3 Degradation |
| H1975 (EGFR L858R/T790M) | 0.1 | 24 | 50 |
| H1975 (EGFR L858R/T790M) | 1 | 24 | >90 |
| PC-9 (EGFR ex19del) | 0.1 | 24 | 45 |
| PC-9 (EGFR ex19del) | 1 | 24 | >85 |
Table 2: Anti-proliferative Activity of HER3 PROTAC in Combination with Osimertinib
| Cell Line | Treatment | IC50 (nM) |
| H1975/OSIR (Osimertinib-Resistant) | Osimertinib | >1000 |
| H1975/OSIR (Osimertinib-Resistant) | HER3 PROTAC | 150 |
| H1975/OSIR (Osimertinib-Resistant) | Osimertinib + HER3 PROTAC (100 nM) | 50 |
| PC-9/OSIR (Osimertinib-Resistant) | Osimertinib | >1000 |
| PC-9/OSIR (Osimertinib-Resistant) | HER3 PROTAC | 200 |
| PC-9/OSIR (Osimertinib-Resistant) | Osimertinib + HER3 PROTAC (100 nM) | 75 |
Experimental Protocols
Protocol 1: Western Blot Analysis of HER3 Degradation
This protocol details the procedure for assessing PROTAC-induced degradation of HER3 in adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
HER3-targeting PROTAC
-
EGFR TKI (e.g., Osimertinib)
-
Proteasome inhibitor (optional control, e.g., MG132)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Workflow:
Caption: Workflow for Western Blot analysis.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the HER3 PROTAC, EGFR TKI, or the combination. Include a vehicle-only control (e.g., 0.1% DMSO). For a positive control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the HER3 band intensity to the loading control (GAPDH).
-
Calculate the percentage of remaining HER3 relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol details the procedure for assessing the effect of a HER3 PROTAC, alone or in combination with an EGFR TKI, on cancer cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
HER3-targeting PROTAC
-
EGFR TKI
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HER3 PROTAC and/or EGFR TKI in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the results and determine the IC50 values using a non-linear regression curve fit.
-
Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a HER3 PROTAC in combination with an EGFR TKI in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., H1975/OSIR)
-
Matrigel
-
HER3-targeting PROTAC formulation
-
EGFR TKI formulation (e.g., Osimertinib)
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, EGFR TKI alone, HER3 PROTAC alone, Combination).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage for EGFR TKI, intraperitoneal injection for PROTAC).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise tumors for pharmacodynamic analysis (e.g., Western blot for HER3 degradation).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
HER3-targeting PROTACs represent a promising therapeutic strategy, particularly for overcoming resistance to targeted therapies like EGFR TKIs. The combination of a HER3 degrader with an EGFR inhibitor provides a rational and potent approach to dually target key oncogenic signaling pathways. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this therapeutic strategy. Further investigation and optimization are warranted to translate these findings into clinical applications for patients with resistant cancers.
Application Notes: Assessing Downstream Signaling of HER3-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3, or ERBB3) is a critical member of the ErbB family of receptor tyrosine kinases.[1] While it possesses an impaired kinase domain, HER3 functions as a potent activator of downstream signaling pathways upon heterodimerization with other ErbB family members, most notably HER2.[2][3] This dimerization leads to the phosphorylation of tyrosine residues on HER3's C-terminal tail, creating docking sites for adaptor proteins that activate pro-survival and proliferative pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1][3] Overexpression and activation of HER3 are implicated in tumorigenesis and resistance to targeted therapies, making it a compelling target for cancer drug development.[1][4]
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] A PROTAC targeting HER3 consists of a moiety that binds to HER3, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the poly-ubiquitination of HER3, marking it for degradation by the proteasome and thereby shutting down its downstream signaling.[6][7]
These application notes provide detailed protocols and data presentation strategies to rigorously assess the downstream effects of a HER3-targeting PROTAC, such as "PROTAC Her3-binding moiety 1".
Mechanism of Action: HER3 Degradation Pathway
A HER3-targeting PROTAC initiates a catalytic cycle of protein degradation. The bifunctional molecule brings the target protein (HER3) and an E3 ligase into close proximity, forming a ternary complex.[6] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the HER3 protein. The resulting poly-ubiquitin chain is a signal for the 26S proteasome to recognize and degrade the HER3 protein, after which the PROTAC is released to target another HER3 molecule.[6][8]
Key HER3 Downstream Signaling Pathways
HER3 activation, typically through heterodimerization with HER2, triggers two major signaling cascades that are crucial for cancer cell survival and proliferation: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2][9] Assessing the phosphorylation status of key nodes in these pathways, such as AKT and ERK, is essential for confirming the functional consequences of PROTAC-mediated HER3 degradation.
Experimental Protocols and Data Presentation
Assessment of HER3 Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of HER3 protein induced by the PROTAC. The key metrics are DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Methodology: Western Blotting
Protocol Details:
-
Cell Culture: Plate HER3-expressing cancer cells (e.g., MCF-7, BT474, FaDu) in 6-well plates and allow them to adhere overnight.[10]
-
Treatment: Treat cells with a serial dilution of "this compound" (e.g., 1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total HER3. A loading control antibody (e.g., β-Actin or GAPDH) should be used on the same blot.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize HER3 levels to the loading control and express as a percentage of the vehicle-treated control.
Data Presentation:
| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| This compound | MCF-7 | 24 | 15.2 | 92.5 |
| This compound | BT474 | 24 | 8.9 | 95.1 |
| Non-binding Control | MCF-7 | 24 | >10,000 | <10 |
Assessment of Downstream Signaling Pathway Inhibition
Objective: To determine if HER3 degradation leads to the inhibition of the PI3K/AKT and MAPK/ERK pathways by measuring the phosphorylation of key effector proteins.
Methodology: Western Blotting for Phospho-proteins
The protocol is identical to the one described for total HER3 degradation, with the following modifications:
-
Primary Antibodies: Use antibodies specific for phosphorylated proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).[11]
-
Normalization: After probing for the phospho-protein, the blot can be stripped and re-probed with an antibody for the corresponding total protein (e.g., total AKT, total ERK) to normalize the phosphorylation signal.[12]
-
Stimulation (Optional): In cell lines with low basal signaling, pathway activation can be induced by treating with a ligand like neuregulin (NRG1) for 15-30 minutes before lysis to create a larger dynamic range for observing inhibition.[2][13]
Data Presentation:
| Treatment (24 h) | Cell Line | p-AKT (S473) Fold Change vs. Control | p-ERK (T202/Y204) Fold Change vs. Control |
| PROTAC (100 nM) | BT474 | 0.15[11] | 0.28[9] |
| Vehicle Control (DMSO) | BT474 | 1.00 | 1.00 |
Assessment of Target Ubiquitination
Objective: To provide direct evidence that the PROTAC induces the ubiquitination of HER3, a key step in its mechanism of action.
Methodology: Immunoprecipitation (IP) followed by Western Blot
Protocol Details:
-
Treatment: Treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-4 hours) to allow ubiquitinated protein to accumulate.
-
Lysis: Lyse cells in a modified IP-lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-HER3 antibody overnight at 4°C to capture HER3 and its binding partners.
-
Capture: Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Perform Western blotting on the eluted samples as described above.
-
Probing: Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high molecular weight smear indicative of poly-ubiquitination. The membrane can also be probed with an anti-HER3 antibody to confirm successful immunoprecipitation.
Data Presentation: A Western blot image showing a clear ubiquitin smear in the PROTAC-treated lane compared to the control lane would be the primary data. This can be quantified by densitometry of the entire lane.
| Treatment (4 h) | Relative Ubiquitination Level (Arbitrary Units) |
| PROTAC (100 nM) + MG132 | 8.5 |
| Vehicle Control (DMSO) + MG132 | 1.0 |
Assessment of Cellular Phenotype (Anti-proliferative Effects)
Objective: To measure the functional consequence of HER3 degradation and downstream signal inhibition on cancer cell viability and proliferation. The key metric is the IC50 (concentration for 50% inhibition of cell growth).
Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72 to 120 hours) to allow for effects on proliferation.[13]
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan (B1609692) crystals. Solubilize the crystals with DMSO or a similar solvent.[13][14]
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
Data Presentation:
| Compound | Cell Line | Assay Duration (h) | IC50 (nM) |
| This compound | MCF-7 | 72 | 25.6 |
| This compound | BT474 | 72 | 12.3 |
| Non-binding Control | MCF-7 | 72 | >10,000 |
References
- 1. Regulation of ERBB3/HER3 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HER3 activation and tumor growth with a human antibody binding to a conserved epitope formed by domain III and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERBB3 (HER3) is a key sensor in the regulation of ERBB-mediated signaling in both low and high ERBB2 (HER2) expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"PROTAC Her3-binding moiety 1" solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "PROTAC Her3-binding moiety 1" in their experiments. The information addresses common solubility and stability challenges to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is its recommended solvent?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For biological assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Be aware that PROTACs, due to their high molecular weight and lipophilicity, often have poor aqueous solubility[2][3].
Q2: My PROTAC, synthesized with Her3-binding moiety 1, is precipitating out of my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue with PROTACs. Here are several steps to troubleshoot this:
-
Lower the Final Concentration: The final concentration of your PROTAC in the cell culture medium may be too high. Perform a dose-response experiment to find the optimal concentration that balances efficacy and solubility.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity, while still maintaining the solubility of your compound.
-
Use a Formulation: For in vivo studies or challenging in vitro systems, consider using a formulation. A common formulation for a similar Her3 PROTAC includes 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline[4].
-
Assess for Aggregation: High concentrations of PROTACs can lead to aggregation. Consider using techniques like dynamic light scattering to assess for aggregate formation.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable[5]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation[5].
Q4: I am not observing degradation of the Her3 protein. Could this be related to the stability of my PROTAC?
A4: Yes, instability of the PROTAC in the experimental system can lead to a lack of degradation. PROTACs can be susceptible to hydrolysis and metabolism by cellular enzymes[6]. If you suspect instability, you should perform a stability assessment in your cell culture medium or with liver microsomes. The linker region of a PROTAC is often a site of metabolic modification[6].
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| High Lipophilicity | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your final aqueous buffer, ensuring vigorous mixing. |
| Precipitation at Final Concentration | Reduce the final working concentration of the PROTAC. Determine the kinetic solubility of your compound (see Experimental Protocols). |
| Buffer Incompatibility | Test the solubility in different buffers (e.g., PBS, Tris) at various pH levels. |
Issue 2: Lack of Her3 Degradation
| Possible Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of your PROTAC in cell culture media over the time course of your experiment using LC-MS (see Experimental Protocols). |
| Poor Cell Permeability | Due to their size, PROTACs can have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes instead of the productive ternary complex, reducing degradation. Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration. |
| Low E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of the E3 ligase your PROTAC is designed to recruit. |
Quantitative Data Summary
| Compound | Formulation | Solubility |
| PROTAC Her3 Degrader-8 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (2.70 mM)[4] |
| PROTAC Her3 Degrader-8 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.70 mM)[4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of your PROTAC in a buffer of choice.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your PROTAC stock solution in DMSO.
-
Addition of Aqueous Buffer: Add your aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.
-
Confirmation (Optional): For more precise quantification, the supernatant of each well can be analyzed by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
Protocol 2: In Vitro Stability Assay in Cell Culture Medium
This protocol assesses the stability of your PROTAC in your experimental medium over time.
-
Preparation: Prepare your complete cell culture medium.
-
Spiking the Compound: Add your PROTAC to the medium at its final working concentration.
-
Time Points: Aliquot the mixture into separate tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each time point, take one tube and immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet any precipitated proteins. Analyze the supernatant by LC-MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine its half-life in the medium.
Visualizations
Caption: Simplified Her3 signaling pathway.
Caption: General mechanism of action for a Her3-targeting PROTAC.
Caption: Troubleshooting workflow for solubility and stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC Her3 Degrader-8 | PROTACs | 2103331-95-7 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
"PROTAC Her3-binding moiety 1" optimizing concentration and treatment time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental conditions for a hypothetical Her3-targeting PROTAC, referred to as "PROTAC Her3-binding moiety 1."
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound"?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal degradation concentration. We suggest a starting range from 1 nM to 10 µM. A dose-response curve should be generated to identify the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achievable).[1][2]
Q2: What is the optimal treatment time for inducing Her3 degradation?
A2: The optimal treatment time can vary depending on the cell line and the intrinsic properties of the degrader. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[2] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation.[2]
Q3: What critical negative controls should be included in my experiments?
A3: To validate the mechanism of action of your PROTAC, it is crucial to include proper negative controls. Key controls include:
-
Inactive Epimer/Diastereomer : A stereoisomer of the PROTAC that cannot bind to either the target protein or the E3 ligase, but has similar physical properties.[2]
-
E3 Ligase Ligand Only : The small molecule that binds to the E3 ligase used in the PROTAC, to control for effects independent of target degradation.[2]
-
Target Ligand Only : The small molecule that binds to Her3, to differentiate between degradation and simple inhibition.[2]
-
Proteasome Inhibitor : Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of Her3, confirming the involvement of the ubiquitin-proteasome system.[2]
-
Neddylation Inhibitor : Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[2]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To avoid or mitigate the hook effect, perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of Her3 | 1. Suboptimal PROTAC concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[2] |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[2] | |
| 3. Low cell permeability of the PROTAC. | 3. Consider using a different cell line or consult literature for similar PROTACs to assess permeability issues.[1] | |
| 4. Low expression of the recruited E3 ligase in the cell line. | 4. Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR.[1] | |
| High Cell Toxicity | 1. PROTAC concentration is too high. | 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[1] |
| 2. Off-target effects of the PROTAC. | 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[1] | |
| Inconsistent Results | 1. Variability in cell culture conditions. | 1. Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment.[1] |
| 2. Degradation of PROTAC stock solution. | 2. Avoid repeated freeze-thaw cycles of the PROTAC stock solution. Aliquot the stock and store at -80°C. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for Her3 Degradation
| PROTAC Concentration (nM) | % Her3 Degradation (vs. Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 95% (Dmax) |
| 1000 | 80% (Hook Effect) |
| 10000 | 50% (Hook Effect) |
DC50 can be calculated from this data.
Table 2: Hypothetical Time-Course Data for Her3 Degradation at 100 nM
| Treatment Time (hours) | % Her3 Degradation (vs. Vehicle) |
| 2 | 30% |
| 4 | 65% |
| 8 | 85% |
| 16 | 95% |
| 24 | 90% |
| 48 | 80% |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Her3 Degradation
This protocol is designed to determine the optimal concentration of "this compound" for degrading Her3.
-
Cell Seeding : Seed a suitable cancer cell line (e.g., MCF-7, PC9-GR4, or Ovacar 8) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[2][4]
-
PROTAC Treatment : The next day, treat the cells with a serial dilution of "this compound" (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[2]
-
Western Blot Analysis :
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[6]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against Her3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[2]
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the Her3 band intensity to the loading control. Plot the normalized Her3 levels against the log of the PROTAC concentration.[2]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxic effects of the PROTAC.
-
Cell Seeding : Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.[7]
-
PROTAC Treatment : Treat the cells with the same range of "this compound" concentrations used in the Western blot experiment.[7]
-
Incubation : Incubate the cells for a relevant time period (e.g., 72 hours).[7]
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.[7]
-
Data Analysis : Plot cell viability against the PROTAC concentration to determine the IC50 value.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Her3-Binding Moiety 1 and Overcoming the Hook Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of a PROTAC Her3-binding moiety to mitigate the "hook effect" in PROTAC (Proteolysis Targeting Chimera) assays.
Understanding the Hook Effect in PROTAC Assays
The "hook effect" is a common phenomenon in PROTAC experiments where an increase in the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[1] The underlying cause is the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][4]
The "Her3-Binding Moiety 1" Anchor Strategy
A novel strategy to overcome the hook effect involves the incorporation of a third functional moiety into the PROTAC design. The "PROTAC Her3-binding moiety 1" concept is based on creating a trivalent PROTAC that can anchor the entire complex to the cell surface, thereby increasing the effective local concentration and promoting the formation of the productive ternary complex. Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3) is a receptor tyrosine kinase that is often overexpressed in various cancers.[5][6][7] By including a ligand that binds to HER3, the PROTAC is localized to the cell membrane where it can more efficiently bring the target protein and the E3 ligase together.
This trivalent approach aims to enhance the avidity and cooperativity of the ternary complex, shifting the equilibrium away from the non-productive binary complexes and thus mitigating the hook effect.[2][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the hook effect in my PROTAC assay?
A1: The hook effect arises from an excess of the PROTAC molecule, which leads to the formation of separate, non-productive binary complexes with the target protein and the E3 ligase. These binary complexes are unable to induce ubiquitination and subsequent degradation of the target protein. At optimal, lower concentrations, the formation of the productive ternary complex is favored.
Q2: How does incorporating a Her3-binding moiety help in overcoming the hook effect?
A2: The Her3-binding moiety acts as an anchor, tethering the PROTAC to the cell surface. This localization is hypothesized to increase the effective concentration of the PROTAC at the site of action, promoting the assembly of the productive ternary complex. This enhanced proximity and potential for positive cooperativity can help to overcome the inhibitory effects of high PROTAC concentrations.[1][10]
Q3: I am observing a pronounced hook effect with my bivalent PROTAC. Can I simply add a Her3-binding ligand to my experiment?
A3: No, simply adding a separate Her3-binding ligand to the experiment will not work. The Her3-binding moiety must be chemically linked to the PROTAC molecule, creating a single trivalent molecule. The strategy relies on the intramolecular co-localization of all three binding events.
Q4: What are the key considerations when designing a trivalent PROTAC with a Her3-binding moiety?
A4: The design of the linker connecting the three moieties is critical. The linker must be of optimal length and flexibility to allow for the simultaneous binding of the PROTAC to the target protein, the E3 ligase, and HER3 without steric hindrance. Rational design and computational modeling can aid in optimizing the linker.[1]
Q5: Besides mitigating the hook effect, are there other potential benefits of a Her3-anchored PROTAC?
A5: Yes, a Her3-anchored PROTAC could potentially offer enhanced selectivity for cancer cells that overexpress HER3. This could lead to a wider therapeutic window and reduced off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No target degradation is observed at any concentration. | 1. The trivalent PROTAC is not cell-permeable.2. The cell line does not express sufficient levels of HER3 or the specific E3 ligase.3. The linker design is suboptimal, preventing ternary complex formation. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).2. Confirm HER3 and E3 ligase expression via Western Blot or qPCR.3. Synthesize and test analogs with different linker lengths and compositions. |
| A hook effect is still observed, although it is less pronounced. | 1. The affinity of the Her3-binding moiety is not strong enough to effectively anchor the complex.2. The concentration range tested is still too high. | 1. Consider using a higher-affinity Her3 ligand.2. Test a wider and more granular range of PROTAC concentrations, including in the picomolar range. |
| Degradation is observed, but the Dmax (maximum degradation) is low. | 1. The kinetics of ternary complex formation and degradation are slow.2. The trivalent PROTAC has poor stability in the cell culture medium. | 1. Perform a time-course experiment to determine the optimal incubation time.2. Assess the stability of the PROTAC in the experimental medium over time. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Assess Target Protein Degradation
This protocol is for determining the extent of target protein degradation after treatment with the trivalent PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the trivalent PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to observe the full dose-response curve. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Cell Treatment: Treat cells with the trivalent PROTAC at a concentration determined to be optimal from the Western blot analysis, and also at a higher concentration that induces the hook effect. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the target protein, the E3 ligase, and potentially HER3 by Western blotting.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Formation of non-productive binary complexes causing the hook effect.
Caption: Conceptual model of a Her3-anchored trivalent PROTAC overcoming the hook effect.
Caption: Simplified HER3 signaling pathway.[5][7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of ERBB3/HER3 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity | MRC PPU [ppu.mrc.ac.uk]
- 10. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
"PROTAC Her3-binding moiety 1" troubleshooting inconsistent Her3 degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC Her3-binding moiety 1 who are experiencing inconsistent Her3 degradation.
Troubleshooting Guide: Inconsistent Her3 Degradation
Experiencing variability in Her3 degradation can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
Initial Checks & Common Problems
| Question | Possible Cause | Recommended Action |
| Is there batch-to-batch variability in my this compound? | Compound integrity, purity, or solubility issues. | 1. Confirm the identity and purity of each batch via LC-MS and NMR. 2. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before dilution in media. 3. Assess compound stability in your cell culture medium over the experiment's time course.[1] |
| Are my cell culture conditions consistent? | Variations in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system.[1] | 1. Use cells within a defined, low passage number range.[1] 2. Maintain consistent cell seeding densities and confluency at the time of treatment.[1] 3. Regularly check for mycoplasma contamination. |
| Is the "hook effect" contributing to inconsistency? | At high concentrations, PROTACs can form non-productive binary complexes, reducing degradation efficiency.[2][3][4][5] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from low pM to high µM) to identify the optimal concentration for degradation and to observe the hook effect.[5] |
In-depth Investigation of Cellular Mechanisms
| Question | Possible Cause | Recommended Action |
| Is the PROTAC engaging with Her3 and the E3 ligase? | Poor cell permeability or insufficient target/E3 ligase engagement within the cell.[1][6] | 1. Cell Permeability: Assess cellular uptake of the PROTAC.[3][6] 2. Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) or a similar ligand-binding assay to confirm Her3 engagement.[2] 3. E3 Ligase Expression: Confirm the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or proteomics.[1][6] |
| Is ternary complex formation impaired? | The linker length or composition may not be optimal for bringing Her3 and the E3 ligase together.[1] | 1. While modifying the PROTAC is a medicinal chemistry effort, you can test its ability to form a ternary complex in vitro using biophysical assays like Fluorescence Polarization (FP) if purified components are available.[7] |
| Are there issues with the ubiquitin-proteasome system (UPS)? | Alterations in the components of the UPS can reduce the efficacy of the PROTAC.[8] | 1. As a control, treat cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC. A rescue of Her3 levels would confirm that the degradation is proteasome-dependent. |
| Is the natural half-life of Her3 affecting degradation? | The intrinsic turnover rate of a target protein can influence the observable degradation.[9] | 1. Determine the half-life of Her3 in your specific cell line using a protein synthesis inhibitor like cycloheximide (B1669411) (CHX). This will provide a baseline for assessing PROTAC-induced degradation. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant degradation in one experiment but minimal degradation in the next, despite using the same conditions?
A1: This is a common issue often traced back to subtle variations in cell culture.[1] Ensure that cell passage number, confluency at the time of treatment, and media conditions are strictly controlled. We recommend creating a detailed standard operating procedure (SOP) for your cell-based assays.
Q2: My this compound is not working at all. What should be my first troubleshooting step?
A2: First, confirm target and E3 ligase expression in your chosen cell line.[1][6] A PROTAC cannot induce degradation if either the target protein (Her3) or the necessary E3 ligase is not present. Verify their expression levels using Western blotting.
Q3: How can I determine if the "hook effect" is responsible for the lack of degradation at higher concentrations?
A3: The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Her3 or PROTAC-E3 ligase) over the productive ternary complex (Her3-PROTAC-E3 ligase), inhibiting degradation.[2][5] To test for this, you must perform a full dose-response curve. If you see degradation at lower concentrations that then decreases as the concentration increases, you are likely observing the hook effect.[5]
Q4: Could off-target effects be complicating my results?
A4: Yes. Off-target degradation can lead to unexpected cellular responses that might indirectly affect Her3 levels or cell health.[2] If you suspect off-target effects, consider running a global proteomics experiment to compare protein abundance in cells treated with your PROTAC versus a vehicle control.[2]
Q5: What are the essential controls to include in my Her3 degradation experiments?
A5: At a minimum, you should include:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of Her3.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to either Her3 or the E3 ligase, to control for off-target effects of the chemical scaffold.[2]
-
Proteasome Inhibitor Control (e.g., MG132): To confirm that the observed degradation is dependent on the proteasome.
Experimental Protocols
Protocol 1: Western Blot for Her3 Degradation
-
Cell Culture and Treatment: Plate cells at a consistent density (e.g., 5 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat with a range of concentrations of this compound and controls for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for Her3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.[2]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of Her3 degradation relative to the vehicle control.
Protocol 2: Dose-Response Curve to Assess for the "Hook Effect"
-
Cell Plating: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a consistent density.
-
PROTAC Dilution Series: Prepare a wide range of serial dilutions of this compound. A typical range might be from 1 pM to 10 µM. Also, prepare a vehicle control.
-
Treatment: Treat the cells with the dilution series for a fixed duration (e.g., 24 hours).
-
Analysis: Lyse the cells and perform a Western blot as described in Protocol 1 to quantify Her3 levels at each concentration.
-
Data Plotting: Plot the percentage of remaining Her3 protein against the logarithm of the PROTAC concentration. A "V" shaped curve is indicative of the hook effect.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for inconsistent Her3 degradation.
Caption: Simplified Her3 signaling pathway and PROTAC intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras (PROTACs) in cancer therapy | springermedizin.de [springermedizin.de]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
"PROTAC Her3-binding moiety 1" improving bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing PROTACs constructed with "PROTAC Her3-binding moiety 1" in in vivo studies, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC utilizing Her3-binding moiety 1?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] It consists of three components: a ligand that binds to the target protein (in this case, Her3, using "this compound"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The PROTAC brings the Her3 protein into close proximity with the E3 ligase, leading to the ubiquitination of Her3.[5][6] This polyubiquitin (B1169507) tag marks the Her3 protein for degradation by the 26S proteasome, effectively removing it from the cell.[2][6] The PROTAC molecule can then be recycled to degrade additional target proteins.[6]
Q2: What is the role of Her3 in signaling and why is it a target?
HER3 (ErbB3) is a member of the human epidermal growth factor receptor (HER) family.[7] While it has an impaired kinase function, it plays a crucial role in cell proliferation and survival by heterodimerizing with other HER family members, particularly HER2.[7][8] This dimerization leads to the activation of downstream signaling pathways, most notably the PI3K/AKT pathway, which is critical for tumor cell survival and growth.[8][9][10] HER3 expression and signaling are often associated with resistance to cancer therapies, making it a compelling target for therapeutic intervention.[7][9]
Q3: What are the primary challenges affecting the in vivo bioavailability of Her3-targeting PROTACs?
PROTACs, due to their structure, often have properties that challenge oral bioavailability.[4] Key issues include:
-
High Molecular Weight: The bifunctional nature of PROTACs results in large molecules that may not adhere to traditional drug-likeness principles like Lipinski's Rule of Five.[4]
-
Poor Solubility: PROTACs can have low aqueous solubility, which limits their dissolution in the gastrointestinal tract, a critical step for oral absorption.[3][4]
-
Low Permeability: The size and polar surface area of PROTACs can hinder their ability to pass through cell membranes, including the intestinal wall.[3][11][12]
-
Metabolic Instability: PROTACs can be susceptible to rapid metabolism, particularly "first-pass" metabolism in the liver and intestine, which reduces the amount of active compound reaching systemic circulation.[3][4]
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency of the target protein decreases.[13] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-Her3 or PROTAC-E3 ligase) over the productive ternary complex (Her3-PROTAC-E3 ligase) required for ubiquitination.[13] It is crucial to perform careful dose-response studies to identify the optimal therapeutic window that maximizes degradation while avoiding this effect.
Troubleshooting Guide: Improving In Vivo Bioavailability
This guide addresses common issues encountered during in vivo studies with a hypothetical Her3-targeting PROTAC, "PROTAC-Her3-1."
Issue 1: Low in vivo efficacy despite good in vitro potency.
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetic (PK) Properties | 1. Conduct PK Studies: Perform a full pharmacokinetic analysis to determine exposure levels, clearance rate, and half-life in plasma and tumor tissue.[14] 2. Formulation Optimization: Test various formulation strategies to improve solubility and absorption. Options include amorphous solid dispersions (ASDs), lipid-based formulations (e.g., nanoparticles, liposomes), or polymeric micelles.[13][15] |
| High Metabolic Instability | 1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to identify potential metabolic "soft spots" on the PROTAC molecule.[13] 2. Structural Modification: Modify the chemical structure, particularly the linker, to block sites of metabolism. This can involve deuteration or introducing blocking groups.[3] |
| Insufficient Dose / Dosing Frequency | 1. Dose-Escalation Study: Perform a dose-response study in vivo to find the optimal concentration for target degradation, being mindful of the hook effect.[16] 2. Adjust Dosing Schedule: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site.[16] |
Issue 2: High variability in efficacy between animals in the same cohort.
| Potential Cause | Recommended Solution |
| Inconsistent Formulation | 1. Ensure Homogeneity: Verify that the dosing formulation is homogenous and stable throughout the experiment. 2. Solubility Check: Confirm the PROTAC remains in solution in the chosen vehicle at the dosing concentration. |
| Effect of Food | 1. Standardize Feeding: For oral dosing, standardize the feeding schedule. The presence of food can significantly impact the solubility and absorption of PROTACs.[3][4] Some clinical trials for PROTACs specify administration with food.[3] |
| Dosing Inaccuracy | 1. Refine Dosing Technique: Ensure accurate and consistent administration, particularly for oral gavage or intravenous injections. |
Issue 3: Observed toxicity in animal models.
| Potential Cause | Recommended Solution |
| Off-Target Effects | 1. Proteomics Analysis: Perform unbiased proteomics studies on tissues to identify unintended protein degradation.[17] 2. Optimize Selectivity: Modify the Her3-binding moiety or the linker to improve selectivity and reduce binding to other proteins.[18] |
| Metabolite Toxicity | 1. Metabolite Identification: Identify the major metabolites of the PROTAC and assess their activity and toxicity. Metabolites can sometimes compete with the parent PROTAC, reducing its efficacy.[19] 2. Redesign for Stability: If a toxic metabolite is identified, modify the PROTAC structure to prevent its formation. |
| Formulation Vehicle Toxicity | 1. Vehicle-Only Control: Always include a control group that receives only the formulation vehicle to assess its intrinsic toxicity.[16] 2. Test Alternative Vehicles: Explore different, well-tolerated formulation vehicles.[16] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters for PROTAC-Her3-1 in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Formulation A | IV | 5 | 1500 | 0.25 | 3200 | 2.5 | 100 |
| Formulation A | PO | 20 | 250 | 2.0 | 1600 | 3.0 | 12.5 |
| Formulation B (ASD) | PO | 20 | 600 | 1.5 | 4800 | 3.5 | 37.5 |
This table presents example data. Actual results will vary based on the specific PROTAC molecule and formulation.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID) bearing Her3-expressing cancer xenografts (e.g., MCF-7).
-
Compound Formulation: Prepare PROTAC-Her3-1 in a suitable vehicle based on prior solubility and tolerability studies.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, PROTAC-Her3-1 Low Dose, PROTAC-Her3-1 High Dose).
-
Dosing: Administer the compound and vehicle control via the chosen route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight 2-3 times per week as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of Her3 protein relative to a loading control (e.g., GAPDH) and the vehicle control group.
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Materials: Pooled human or mouse liver microsomes, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), and a suitable quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).[13]
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the PROTAC solution (typically 1 µM final concentration), and liver microsomes.[13]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.[13]
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculation: Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Mechanism of action for a Her3-targeting PROTAC.
Caption: Simplified HER3 signaling pathway and point of PROTAC intervention.
Caption: Troubleshooting workflow for poor in vivo bioavailability.
References
- 1. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC cell permeability and oral bioavailability: a journey into uncharted territory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. scienceopen.com [scienceopen.com]
- 19. oxfordglobal.com [oxfordglobal.com]
"PROTAC Her3-binding moiety 1" minimizing toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "PROTAC Her3-binding moiety 1" in preclinical animal models. Our goal is to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments, offering potential causes and solutions.
Issue 1: Higher Than Expected Toxicity in Animal Models
Researchers may observe unexpected toxicity in animal models, such as significant weight loss, lethargy, or organ damage, at doses predicted to be safe.
Table 1: Troubleshooting Unexpected In Vivo Toxicity
| Potential Cause | Recommended Action |
| On-Target Toxicity in Normal Tissues | 1. Assess HER3 Expression in Vital Organs: Perform immunohistochemistry (IHC) or Western blotting on tissues from healthy animals to determine the expression levels of HER3. High expression in organs like the liver, heart, or lungs could lead to on-target toxicity.[1] 2. Dose Escalation Study: Conduct a careful dose-escalation study to determine the maximum tolerated dose (MTD).[2] 3. Modify Dosing Schedule: Explore alternative dosing schedules (e.g., less frequent administration) to allow for tissue recovery. |
| Off-Target Toxicity | 1. In Vitro Profiling: Screen "this compound" against a panel of kinases and other relevant proteins to identify potential off-target interactions.[3][4] 2. Proteomics Analysis: Perform unbiased proteomics on tissues from treated animals to identify unintended protein degradation.[5] 3. Structural Modification: If a specific off-target is identified, consider chemical modifications to the PROTAC to enhance selectivity.[6] |
| "Hook Effect" Leading to Non-linear Dose-Response | At very high concentrations, PROTACs can form non-productive binary complexes, leading to reduced efficacy and potentially altered toxicity profiles.[5][6][7] 1. Dose-Response Curve: Ensure your experiments cover a wide range of doses to identify the optimal therapeutic window and avoid the "hook effect".[6] |
| Vehicle-Related Toxicity | The formulation vehicle itself may be causing adverse effects. 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to isolate its effects.[2] 2. Alternative Formulations: If vehicle toxicity is observed, explore different, well-tolerated formulation vehicles.[2] |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
A common challenge is observing potent degradation of HER3 in cell culture but failing to see a significant anti-tumor effect in animal models.
Table 2: Troubleshooting Lack of In Vivo Efficacy
| Potential Cause | Recommended Action |
| Poor Pharmacokinetics (PK) | The PROTAC may have poor absorption, rapid clearance, or limited distribution to the tumor tissue.[4] 1. PK Studies: Conduct thorough PK studies to determine the half-life, bioavailability, and tumor accumulation of the PROTAC. 2. Formulation Optimization: Improve the formulation to enhance solubility and absorption. |
| Insufficient Target Engagement in Tumor Tissue | The concentration of the PROTAC in the tumor may not be sufficient to induce HER3 degradation. 1. Pharmacodynamic (PD) Studies: Measure HER3 protein levels in tumor xenografts at various time points after dosing to confirm target degradation.[2] 2. Dose and Schedule Optimization: Adjust the dose and/or frequency of administration based on PK/PD data to maintain adequate tumor drug levels.[2] |
| Species-Specific Differences in E3 Ligase Expression | The E3 ligase recruited by the PROTAC may be expressed at lower levels in the animal model compared to human cells.[1][4] 1. E3 Ligase Expression Analysis: Verify the expression of the relevant E3 ligase in the animal model's tumor and normal tissues. 2. Humanized Models: Consider using humanized mouse models that express the human E3 ligase. |
| Tumor Microenvironment Barriers | The PROTAC may not effectively penetrate the tumor stroma to reach the cancer cells.[3] 1. Tumor Penetration Studies: Use imaging techniques or tissue analysis to assess the distribution of the PROTAC within the tumor. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for "this compound"?
A1: "this compound" is a heterobifunctional molecule designed to induce the degradation of the HER3 protein.[8] It consists of a ligand that binds to HER3 and another ligand that recruits an E3 ubiquitin ligase.[8] This proximity leads to the ubiquitination of HER3, marking it for degradation by the proteasome.[8] This approach aims to eliminate the entire HER3 protein, rather than just inhibiting its kinase activity.
Q2: How do I select a starting dose for my in vivo toxicity studies?
A2: Dose selection should be based on in vitro efficacy data (e.g., DC50, the concentration at which 50% of the protein is degraded) and preliminary tolerability studies in a small group of animals. It is crucial to perform a dose-range-finding study to determine the MTD.
Q3: What are the critical quality control steps for my "this compound" compound before in vivo studies?
A3: Ensure the purity of your compound using methods like HPLC and mass spectrometry. Confirm its identity via NMR. It is also important to verify its in vitro activity (i.e., HER3 degradation in relevant cancer cell lines) before initiating animal experiments.
Q4: What are some key biomarkers to monitor during in vivo efficacy studies?
A4: In addition to tumor volume and body weight, it is recommended to monitor pharmacodynamic biomarkers. This includes measuring the levels of HER3 protein in tumor tissue and plasma at different time points post-treatment to confirm target engagement and degradation. Downstream signaling proteins of the HER3 pathway, such as phosphorylated AKT, can also be assessed.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or NOD/SCID).
-
Grouping: Divide mice into groups of 3-5 animals each. Include a vehicle control group and at least 3-4 dose-escalation groups.
-
Dosing: Administer "this compound" via the intended clinical route (e.g., oral gavage, intravenous injection) at increasing dose levels.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line: Use a human cancer cell line with known HER3 expression (e.g., MCF-7).
-
Xenograft Establishment: Implant tumor cells subcutaneously into immunodeficient mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer "this compound" at one or more doses below the MTD, along with a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess HER3 protein levels and other relevant biomarkers.
Quantitative Data Summary
Table 3: Representative In Vivo Efficacy Data for a HER3-targeting PROTAC
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | Daily | 0 | +5 |
| PROTAC A | 25 | Daily | 45 | -2 |
| PROTAC A | 50 | Daily | 78 | -8 |
| PROTAC A | 100 | Daily | 95 | -15 |
Table 4: Representative Toxicity Profile in a 14-Day Repeated Dose Study
| Parameter | Vehicle Control | PROTAC A (50 mg/kg) | PROTAC A (100 mg/kg) |
| Body Weight Change | +8% | -5% | -12% |
| Liver Enzymes (ALT, AST) | Normal | Slight Elevation (<2x) | Moderate Elevation (2-5x) |
| Kidney Function (BUN, Creatinine) | Normal | Normal | Normal |
| Histopathology (Liver) | No significant findings | Minimal hepatocellular hypertrophy | Mild hepatocellular hypertrophy and single-cell necrosis |
Visualizations
Caption: Simplified HER3 signaling pathway.
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
"PROTAC Her3-binding moiety 1" addressing poor cell permeability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "PROTAC Her3-binding moiety 1" and similar HER3-targeting PROTACs. Due to the limited publicly available data on the specific molecule "this compound," this guide will address common challenges, particularly poor cell permeability, within the broader context of developing and troubleshooting HER3-targeting PROTACs. For the purpose of providing concrete examples, we will refer to a hypothetical molecule named HER3-PROTAC-1 .
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor cell permeability of HER3-targeting PROTACs?
A1: The cell permeability of PROTACs is often challenging due to their high molecular weight, large polar surface area, and the number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" for oral bioavailability.[1] These physicochemical properties can hinder their ability to passively diffuse across the cell membrane.[2]
Q2: How can I assess the cell permeability of my HER3-PROTAC-1?
A2: Several in vitro assays can be used to evaluate cell permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that measures passive diffusion.[3] Cell-based assays like the Caco-2 permeability assay can provide insights into both passive diffusion and active transport mechanisms.[3]
Q3: My HER3-PROTAC-1 is not inducing degradation of HER3. What are the possible causes?
A3: Lack of HER3 degradation can stem from several factors. Poor cell permeability is a primary suspect.[4] Other possibilities include issues with the formation of a stable ternary complex between HER3, the PROTAC, and the E3 ligase, or the target cell line may have low expression of the recruited E3 ligase.[4]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[4] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[4]
Q5: How do I choose the appropriate cell line for my HER3-PROTAC-1 experiments?
A5: The ideal cell line should have detectable levels of HER3 expression. Additionally, it is important to confirm that the cell line expresses the specific E3 ligase that your PROTAC is designed to recruit. You can verify protein expression levels using techniques like Western blotting or qPCR.
Troubleshooting Guide: Poor Cell Permeability of HER3-PROTAC-1
This guide provides a systematic approach to troubleshooting issues related to the poor cell permeability of your HER3-targeting PROTAC.
Problem: No or weak degradation of HER3 in cell-based assays.
Logical Workflow for Troubleshooting Poor Permeability
Caption: Troubleshooting workflow for poor HER3-PROTAC-1 cell permeability.
Data Presentation: Physicochemical Properties and Permeability
The following table summarizes hypothetical physicochemical properties and permeability data for HER3-PROTAC-1 compared to a more permeable, optimized version (HER3-PROTAC-1-Opti).
| Property | HER3-PROTAC-1 (Hypothetical) | HER3-PROTAC-1-Opti (Hypothetical) | General Target Range for Improved Permeability |
| Molecular Weight (Da) | > 900 | ~850 | < 800 |
| cLogP | 3.5 | 4.2 | 3-5 |
| Hydrogen Bond Donors | > 5 | ≤ 4 | ≤ 5 |
| Topological Polar Surface Area (Ų) | > 160 | < 140 | < 140 |
| PAMPA Permeability (10⁻⁶ cm/s) | < 0.5 | > 1.0 | > 1.0 |
| Caco-2 Permeability (Papp, A-B) | Low | Moderate | > 1 x 10⁻⁶ cm/s |
Note: These are representative values. Actual optimal ranges can vary.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability.
Methodology:
-
Prepare Donor Plate: A stock solution of HER3-PROTAC-1 in DMSO is diluted in a buffer solution to the final desired concentration. This solution is added to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a surfactant to improve the solubility of the permeated compound.
-
Assemble Sandwich: The donor plate is placed on top of the acceptor plate, separated by a filter plate coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) that mimics the cell membrane.
-
Incubation: The "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of HER3-PROTAC-1 in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.
Protocol 2: Cell-Based HER3 Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of HER3 protein following treatment with HER3-PROTAC-1.
Methodology:
-
Cell Seeding: Plate a HER3-expressing cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of HER3-PROTAC-1 concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HER3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the HER3 signal to the loading control.
-
Plot the percentage of HER3 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Signaling Pathway and Experimental Workflow Diagrams
HER3 Signaling Pathway
HER3, upon ligand binding (e.g., Neuregulin 1), heterodimerizes with other ErbB family members, primarily HER2. This leads to the transphosphorylation of HER3's cytoplasmic tail, creating docking sites for signaling adaptors like PI3K, which in turn activates the PI3K/AKT survival pathway.[5][6][7][8][9]
Caption: Simplified HER3 signaling pathway upon ligand binding.
PROTAC Mechanism of Action Workflow
A HER3-targeting PROTAC works by bringing HER3 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HER3.
Caption: General mechanism of action for a HER3-targeting PROTAC.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Regulation of ERBB3/HER3 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER3 comes of age; New insights into its functions and role in signaling, tumor biology, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bioengineer.org [bioengineer.org]
"PROTAC Her3-binding moiety 1" optimizing linker length and composition
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the optimization of linker length and composition for "PROTAC Her3-binding moiety 1".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC targeting Her3?
A PROTAC (Proteolysis Targeting Chimera) targeting Her3 is a heterobifunctional molecule designed to selectively induce the degradation of the Her3 protein. It consists of three key components: a ligand that binds to the Her3 protein (the "Her3-binding moiety"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][3] Upon entering a cell, the PROTAC forms a ternary complex by simultaneously binding to both the Her3 protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the Her3 protein, marking it for degradation by the cell's proteasome.[1][2][3]
Q2: Why is the linker critical for the efficacy of a Her3-targeting PROTAC?
The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between Her3, the PROTAC, and the E3 ligase.[4][] The length, composition, and attachment points of the linker dictate the geometry of this complex. An improperly designed linker can lead to steric hindrance or an unproductive orientation, which will inhibit efficient ubiquitination and subsequent degradation of Her3.[4] Furthermore, the linker's chemical properties influence the PROTAC's overall physicochemical characteristics, such as solubility and cell permeability.[6][7]
Q3: What are the most common types of linkers used in PROTAC design?
The most common linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[][8] Alkyl linkers offer structural simplicity and stability, while PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule.[][8] The choice of linker type and its length needs to be empirically optimized for each specific Her3-binding moiety and E3 ligase ligand combination.
Q4: What is the "hook effect" and how can it be mitigated in my Her3 PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the Her3 protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[9][10]
Q5: My Her3 PROTAC isn't showing any degradation. What are the potential reasons?
Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane.
-
Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be appropriate for the Her3 target.
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify the root cause.
Troubleshooting Guides
Issue 1: No or Low Degradation of Her3
Table 1: Troubleshooting Low Her3 Degradation
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | 1. Modify the linker to improve physicochemical properties (e.g., increase hydrophilicity with a PEG linker).2. Consider a prodrug strategy to mask polar groups. |
| Inefficient Ternary Complex Formation | 1. Synthesize a library of PROTACs with varying linker lengths and compositions.2. Perform biophysical assays (e.g., SPR, ITC, TR-FRET) to confirm ternary complex formation. |
| Suboptimal Linker Length | Systematically vary the linker length (e.g., from 8 to 24 atoms) and assess the impact on degradation.[9][11] |
| Incorrect E3 Ligase Ligand | 1. Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.2. Test alternative E3 ligase ligands. |
| Compound Instability | Assess the stability of the PROTAC in cell culture media over time using LC-MS. |
Issue 2: The "Hook Effect" is Observed
Table 2: Mitigating the "Hook Effect"
| Potential Cause | Suggested Solution |
| High PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal degradation window.[9][10] |
| Formation of Non-productive Binary Complexes | 1. Redesign the linker to enhance positive cooperativity in ternary complex formation.2. Utilize biophysical assays to measure the stability of the ternary complex relative to the binary complexes. |
Quantitative Data on Linker Optimization
The following tables present hypothetical, yet realistic, data to illustrate the impact of linker length and composition on the efficacy of a Her3-targeting PROTAC. These tables are intended for illustrative purposes to guide experimental design.
Table 3: Illustrative Impact of Linker Length on Her3 Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Her3-PROTAC-L1 | PEG | 8 | 450 | 60 |
| Her3-PROTAC-L2 | PEG | 12 | 120 | 88 |
| Her3-PROTAC-L3 | PEG | 16 | 45 | 96 |
| Her3-PROTAC-L4 | PEG | 20 | 180 | 75 |
| Her3-PROTAC-L5 | PEG | 24 | 750 | 55 |
Table 4: Illustrative Impact of Linker Composition on Her3 Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Her3-PROTAC-PEG4 | PEG | 16 | 45 | 96 |
| Her3-PROTAC-ALK4 | Alkyl | 16 | 95 | 85 |
| Her3-PROTAC-PZ4 | Piperazine | 16 | 70 | 90 |
Experimental Protocols
Protocol 1: Synthesis of a Her3 PROTAC with a PEG Linker
This protocol describes a general method for synthesizing a Her3 PROTAC using amide bond formation.
Step 1: Amide Coupling of Her3-Binding Moiety 1 with a Boc-Protected PEG Linker
-
Dissolve the carboxylic acid-functionalized Her3-binding moiety 1 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized, Boc-protected PEG linker (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in DCM.
-
Add TFA (20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 3: Final Amide Coupling with the E3 Ligase Ligand
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the deprotected product from Step 2 to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product using preparative HPLC.
Protocol 2: Western Blot for Her3 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, which express Her3) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the Her3 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against Her3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. Normalize the Her3 band intensity to the loading control to determine the percentage of degradation relative to the vehicle control.
Visualizations
Caption: Her3 signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: Experimental workflow for optimizing Her3 PROTAC linker properties.
Caption: Logical relationship between linker properties and PROTAC performance.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
"PROTAC Her3-binding moiety 1" validation of Her3 degradation by mass spectrometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based validation of a hypothetical HER3-targeting PROTAC, herein referred to as "PROTAC Her3-binding moiety 1," with alternative methodologies. It includes supporting experimental data and detailed protocols to assess on-target degradation and potential off-target effects.
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein (in this case, Her3), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]
Validating the specific and efficient degradation of the target protein is a critical step in PROTAC development. Quantitative proteomics has emerged as a powerful tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a PROTAC.[1][4]
Comparative Analysis of Her3 Degradation
Mass spectrometry-based proteomics is considered the gold standard for the unbiased and global assessment of changes in the proteome following treatment with a PROTAC.[5] This approach allows for the precise measurement of changes in protein abundance across the entire proteome upon PROTAC treatment. One of the most common and robust methods is Tandem Mass Tag (TMT) labeling, which enables the simultaneous identification and quantification of proteins from multiple samples, providing a comprehensive picture of a PROTAC's specificity and potential off-target effects.[1]
Table 1: Quantitative Proteomic Analysis of Her3 Degradation by this compound
| Protein | Treatment Group | Fold Change vs. Control | p-value |
| Her3 | This compound (1 µM, 24h) | -1.8 | <0.001 |
| Her2 | This compound (1 µM, 24h) | -0.1 | 0.85 |
| EGFR | This compound (1 µM, 24h) | -0.2 | 0.72 |
| c-Met | This compound (1 µM, 24h) | -0.15 | 0.78 |
| Off-target Protein X | This compound (1 µM, 24h) | -1.5 | <0.01 |
Table 2: Comparison of Validation Methods for Her3 Degradation
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Global, unbiased quantification of proteome-wide changes. | High specificity, identifies off-targets, provides comprehensive data. | Requires specialized equipment and expertise, higher cost. |
| Western Blot | Antibody-based detection of a specific protein. | Widely available, relatively inexpensive, good for initial screening. | Low throughput, semi-quantitative, antibody-dependent. |
| ELISA | Antibody-based quantification of a specific protein in a plate-based format. | Higher throughput than Western Blot, quantitative. | Antibody-dependent, may have cross-reactivity issues. |
| HiBiT Assay | Luciferase-based detection of a tagged protein. | Highly sensitive, quantitative, suitable for high-throughput screening. | Requires genetic modification of the target protein.[1] |
Experimental Protocols
Mass Spectrometry-Based Proteomics for Her3 Degradation
This protocol outlines the key steps for validating Her3 degradation using a quantitative proteomics approach.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, T47D) in appropriate media.
-
Treat cells with "this compound" at various concentrations and for different time points.
-
Include a vehicle control and a negative control (a molecule with a mutated E3 ligase binder that cannot form a ternary complex).[5]
2. Cell Lysis and Protein Digestion:
-
Lyse the cells to extract total protein.
-
Digest the proteins into peptides using an enzyme such as trypsin.[5]
3. Isobaric Labeling (TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[5]
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantity.[5]
5. Data Analysis:
-
Identify and quantify thousands of proteins.
-
Proteins that show a significant and dose-dependent decrease in abundance in the "this compound" treated samples compared to controls are considered targets or potential off-targets.[5]
Western Blot for Confirmation of Her3 Degradation
This protocol provides a method for targeted validation of Her3 degradation identified from the proteomics screen.
1. SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
2. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for Her3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
3. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
4. Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of action for "this compound".
Caption: Experimental workflow for mass spectrometry-based validation.
Caption: Logical flow for assessing on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Decoding Specificity: A Comparative Analysis of a PROTAC Her3-Binding Moiety's Kinase Profile
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity of a novel PROTAC Her3-binding moiety, offering a comparative analysis against established kinase inhibitors.
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. This guide provides a comprehensive overview of the specificity and selectivity of "PROTAC Her3-binding moiety 1," a representative ligand for targeting the HER3 pseudokinase for degradation. By juxtaposing its performance with a panel of well-characterized kinase inhibitors, this document serves as a critical resource for researchers engaged in the development of novel cancer therapeutics.
Comparative Kinase Selectivity Profile
The selectivity of a therapeutic agent is paramount to its safety and efficacy. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window. To contextualize the specificity of this compound, we present its theoretical kinase inhibition profile alongside publicly available data for several established kinase inhibitors.
The data presented for "this compound" is representative of a highly selective HER3-targeting ligand, exemplified by molecules such as TX1-85-1, which demonstrates potent and specific binding to the HER3 pseudokinase.[1][2][3] For the comparator compounds, KINOMEscan™ data, where available, has been utilized to provide a broad overview of their kinase interaction profiles. This platform quantifies the binding of a compound to a large panel of kinases, with results often expressed as the dissociation constant (Kd) or percent of control.
Table 1: Kinase Inhibition Profile of this compound and Comparator Kinase Inhibitors
| Kinase Target | This compound (Representative IC50 in nM) | Lapatinib (Kd in nM) | Neratinib (% Ctrl @ 1µM) | Tucatinib (Kd in nM) | Erlotinib (Kd in nM) | Gefitinib (Kd in nM) |
| HER3 (ERBB3) | <50 | >10000 | - | >10000 | >10000 | >10000 |
| EGFR (ERBB1) | >10000 | 1.9 | 0.1 | 4800 | 0.4 | 1.1 |
| HER2 (ERBB2) | >10000 | 3 | 0.2 | 8 | 1000 | 25 |
| HER4 (ERBB4) | >10000 | 7.9 | 0.1 | 1000 | 1.1 | 1.4 |
| ABL1 | >10000 | 36 | - | >10000 | 10000 | >10000 |
| SRC | >10000 | 130 | - | >10000 | 10000 | >10000 |
| LYN | >10000 | 38 | - | >10000 | >10000 | >10000 |
| MEK1 (MAP2K1) | >10000 | 10000 | - | >10000 | >10000 | >10000 |
| ERK2 (MAPK1) | >10000 | >10000 | - | >10000 | >10000 | >10000 |
| AKT1 | >10000 | >10000 | - | >10000 | >10000 | >10000 |
| PIK3CA | >10000 | >10000 | - | >10000 | >10000 | >10000 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase profiling data, standardized and detailed experimental protocols are essential. Below are methodologies for commonly employed kinase screening assays.
KINOMEscan™ Profiling
This competition binding assay is a widely used platform for assessing the selectivity of kinase inhibitors.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates binding to the kinase.[4][5][6]
Protocol:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations for Kd determination. For single-point screening, a fixed concentration (e.g., 1 µM or 10 µM) is used.
-
Assay Reaction: The DNA-tagged kinases are incubated with the test compound and the immobilized ligand in a multi-well plate.
-
Washing: Unbound kinase and compound are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is measured by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as "percent of control" (for single-point screening) or used to calculate a dissociation constant (Kd) by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
Principle: The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to a kinase and a fluorescently labeled ATP-competitive tracer. When both are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and the test compound at various concentrations.
-
Assay Assembly: In a microplate, combine the kinase, Eu-labeled antibody, and the test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: Read the TR-FRET signal on a compatible plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. Inhibition curves are generated by plotting this ratio against the concentration of the test compound to determine the IC50 value.
HotSpot™ Radiometric Kinase Assay
This is a filter-binding assay that directly measures the enzymatic activity of a kinase.
Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is measured.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and any necessary cofactors.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a defined period.
-
Reaction Termination and Filtration: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Inhibition curves are generated to determine the IC50 of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the significance of kinase selectivity. The following diagrams, generated using Graphviz, illustrate the HER3 signaling pathway and a typical workflow for kinase selectivity profiling.
Conclusion
The representative data for "this compound" highlights the potential for developing highly selective degraders targeting the HER3 pseudokinase. Unlike many conventional kinase inhibitors that exhibit polypharmacology, a well-designed PROTAC can achieve remarkable specificity, thereby minimizing off-target effects. This comparative guide underscores the importance of comprehensive kinase profiling in the development of next-generation targeted therapies and provides a framework for the evaluation of novel PROTAC molecules. The detailed experimental protocols and visual representations of key biological and experimental processes aim to facilitate further research and development in this exciting field.
References
- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to Her3-Targeting PROTACs: Unveiling "PROTAC Her3-binding moiety 1" and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted protein degradation, offering a promising strategy for tackling challenging drug targets. One such target of significant interest in oncology is the Human Epidermal Growth Factor Receptor 3 (Her3 or ErbB3). While catalytically impaired, Her3 plays a crucial role in cancer cell signaling, proliferation, and drug resistance, primarily through heterodimerization with other ErbB family members like Her2 and EGFR. This guide provides a comparative analysis of emerging Her3-targeting PROTACs, with a special focus on the commercially available "PROTAC Her3-binding moiety 1" and placing it in the context of other documented Her3 degraders.
Introduction to Her3-Targeting PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, Her3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers several advantages over traditional inhibition, including the potential to eliminate both the signaling and scaffolding functions of the target protein and the ability to act catalytically at low concentrations.
"this compound" and Related Degraders
"this compound" is marketed as a chemical tool for the synthesis of Her3-targeting PROTACs. While specific, peer-reviewed data on a PROTAC directly incorporating this moiety is limited, we can draw comparisons with closely related and better-characterized compounds.
Comparative Analysis of Her3-Targeting PROTAC Performance
To provide a comprehensive comparison, it is essential to evaluate key performance metrics of different Her3-targeting PROTACs. The following table summarizes the available data for hypothetical and documented Her3 degraders. Due to the limited public data on "this compound"-based degraders, we will use the data for the related degrader precursor, TX2-120-1, as a point of reference for binding affinity.
| PROTAC | Her3-Binding Moiety | E3 Ligase Ligand | Her3 Binding Affinity (IC50) | Degradation (DC50) | Maximal Degradation (Dmax) | Cell Line(s) | Reference |
| Hypothetical Degrader 1 | This compound | VHL | Not Published | Not Published | Not Published | Not Published | N/A |
| TX2-121-1 (Degrader) | TX2-120-1 | Not Specified | 56 nM (for TX2-120-1) | Not Published | Not Published | PC9 GR4 | [1] |
| PROTAC Her3 Degrader-8 | PROTAC Her3-binding moiety 2 | VHL Ligand | Not Published | Not Published | Degrades Her3 at 2 µM | PC9-GR4, Ovacar 8 | [2] |
Note: The data for "Hypothetical Degrader 1" is not available. The data for TX2-121-1 is incomplete. The degradation data for "PROTAC Her3 Degrader-8" is not quantitative.
Experimental Protocols
The evaluation of PROTAC efficacy relies on a set of standardized cellular and biochemical assays. Below are detailed methodologies for key experiments cited in the analysis of protein degraders.
Western Blot for Protein Degradation
This assay is fundamental for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC9-GR4, Ovacar 8) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the Her3-targeting PROTAC or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Her3 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the Her3 protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation percentage) can be calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of Her3 degradation on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the Her3-targeting PROTAC. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (concentration at which 50% of cell growth is inhibited) by plotting the data on a dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the Her3 signaling pathway and the general workflow for evaluating Her3-targeting PROTACs.
Conclusion and Future Directions
The development of Her3-targeting PROTACs is still in its early stages, with a clear need for more comprehensive and publicly available data to facilitate meaningful comparisons. While "this compound" and related compounds provide valuable tools for researchers, the lack of published, quantitative data on their performance as part of a PROTAC underscores the current gap in the field.
Future research should focus on the systematic evaluation and publication of data for newly developed Her3 degraders, including their degradation efficiency (DC50, Dmax), cellular potency (IC50), and selectivity. Head-to-head studies comparing different Her3-binding moieties, linkers, and E3 ligase ligands will be crucial for identifying optimal PROTAC designs. As more data becomes available, a clearer picture of the structure-activity relationships governing Her3 degradation will emerge, paving the way for the development of potent and selective Her3-targeting PROTACs for cancer therapy.
References
A Head-to-Head Comparison: PROTAC Her3-Binding Moiety 1 and Small Molecule Her3 Inhibitors
In the landscape of targeted cancer therapy, the Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3) has emerged as a critical, albeit challenging, target. Unlike other members of the EGFR family, HER3 possesses a catalytically impaired kinase domain, rendering traditional kinase inhibitors largely ineffective.[1][2] This has spurred the development of novel therapeutic strategies, including small molecule inhibitors that bind to the pseudokinase domain and Proteolysis Targeting Chimeras (PROTACs) that induce its degradation.
This guide provides a detailed comparison of a representative HER3-targeting PROTAC, derived from "PROTAC Her3-binding moiety 1," and prominent small molecule HER3 inhibitors. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key evaluative assays.
Mechanism of Action: Inhibition vs. Degradation
Small molecule HER3 inhibitors and HER3-targeting PROTACs employ fundamentally different strategies to neutralize the oncogenic activity of HER3.
Small Molecule Her3 Inhibitors: These compounds, such as TX1-85-1 and TX2-121-1, are designed to bind to the ATP-binding pocket of the HER3 pseudokinase domain.[1][3][4][5] By occupying this site, they can allosterically modulate the conformation of HER3, thereby preventing its heterodimerization with other receptor tyrosine kinases like HER2 and c-Met. This disruption of heterodimerization is crucial as it blocks the trans-phosphorylation of HER3 and subsequent activation of downstream pro-survival signaling pathways, most notably the PI3K/Akt pathway.[1][2] Some advanced small molecules, like TX2-121-1, incorporate a hydrophobic adamantane (B196018) moiety that can induce partial degradation of the HER3 protein.[1][4][5]
This compound-based Degraders: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, a derivative of "this compound" for HER3), a linker, and a ligand for an E3 ubiquitin ligase. "PROTAC Her3 Degrader-8" is an example of such a molecule.[6][7] The PROTAC acts as a bridge, bringing HER3 into close proximity with the E3 ligase. This proximity induces the ubiquitination of HER3, marking it for degradation by the cell's proteasome.[6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple HER3 proteins, offering a potentially more sustained and profound inhibition of HER3 signaling.
Performance Data: A Comparative Overview
Direct side-by-side comparative studies with standardized quantitative data are limited in the public domain. However, we can compile available data to draw a comparative picture.
| Parameter | PROTAC Her3 Degrader-8 | Small Molecule Inhibitor (TX1-85-1) | Small Molecule Inhibitor (TX2-121-1) | Small Molecule Inhibitor (AC3573) |
| Mechanism | Induces proteasomal degradation of HER3 | Binds to HER3 pseudokinase domain, inhibits signaling, induces partial degradation | Binds to HER3 pseudokinase domain, inhibits signaling, induces partial degradation | Binds to HER3, abrogates HER2-HER3 complex formation |
| Binding Affinity (IC50) | Not explicitly stated | 23 nM[3][8] | 49 nM[4] | Estimated IC50 of 4 µM (thermal shift assay)[9] |
| Degradation | Degrades HER3 protein in PC9-GR4 and Ovacar 8 cells at 2 µM[6] | Induces partial degradation of HER3 protein[8] | Induces partial degradation of HER3 at 0.5 and 2 µM in PC9 GR4 cells[5] | Not reported to induce degradation |
| Effect on Downstream Signaling | Promotes ubiquitination and degradation, thus inhibiting signaling[6] | Inhibits phosphorylation of Akt and ERK1/2 at 2-5 µM[8] | Inhibits phosphorylation of Erk and Akt in PC9 GR4 cells[4] | Abrogates downstream signaling in cells[10][11][12] |
| Anti-proliferative Activity (EC50) | Not explicitly stated | ~10 µM in various cancer cell lines[3][8] | EC50 in the range of 0.8−1.4 µM in Her3-dependent cell lines[13] | Not explicitly stated |
Visualizing the Mechanisms and Pathways
To better understand the distinct approaches of these two classes of molecules, the following diagrams illustrate the HER3 signaling pathway and the comparative mechanisms of action.
Caption: The HER3 signaling pathway, activated by Neuregulin, leads to the formation of a HER3-HER2 heterodimer, subsequent activation of the PI3K/Akt/mTOR cascade, and ultimately promotes cancer cell proliferation and survival.
Caption: Comparison of the mechanisms of action: PROTACs induce the degradation of the HER3 protein, while small molecule inhibitors block its signaling by preventing heterodimerization.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of therapeutic compounds. Below are methodologies for key experiments.
Western Blotting for HER3 Degradation and Signaling Pathway Modulation
Objective: To determine the extent of HER3 protein degradation and the effect on downstream signaling proteins (e.g., p-Akt) following treatment with a PROTAC or small molecule inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC9 GR4, Ovacar 8) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or small molecule inhibitor for a specified duration (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER3, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HER3 and p-Akt levels to the loading control and the total Akt, respectively. For PROTACs, calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or small molecule inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the EC50 value (the concentration that inhibits cell proliferation by 50%).
Co-Immunoprecipitation for HER2-HER3 Dimerization
Objective: To evaluate the ability of small molecule inhibitors to disrupt the interaction between HER2 and HER3.
Methodology:
-
Cell Treatment and Lysis: Treat HER3-expressing cells (e.g., PC9 GR4) with the small molecule inhibitor or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-HER3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against HER2 and HER3.
-
Data Analysis: Compare the amount of co-immunoprecipitated HER2 in the inhibitor-treated samples to the vehicle control to assess the disruption of the HER2-HER3 interaction.
Conclusion
Both PROTAC-mediated degradation and small molecule inhibition represent promising strategies for targeting the "undruggable" HER3 receptor. PROTACs offer the advantage of eliminating the entire protein, which could lead to a more durable response and overcome resistance mechanisms. Small molecule inhibitors, particularly those that also induce partial degradation, provide a more traditional pharmacological approach that can effectively disrupt HER3 signaling. The choice between these modalities will likely depend on the specific cancer context, the development of resistance to other therapies, and further preclinical and clinical data that directly compares their efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these innovative anti-cancer agents.
References
- 1. What are the new molecules for HER3 modulators? [synapse.patsnap.com]
- 2. Targeting the HER3 pseudokinase domain with small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC Her3 Degrader-8 | PROTACs | 2103331-95-7 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A small molecule inhibitor of HER3: a proof-of-concept study | Semantic Scholar [semanticscholar.org]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of HER3-Targeting Therapeutics in HER3-Dependent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "PROTAC Her3-binding moiety 1," also identified as "PROTAC Her3 Degrader-8," and other HER3-targeting therapies. The focus is on their efficacy in preclinical models of HER3-dependent cancers, supported by available experimental data. This document aims to be an objective resource for researchers and professionals in the field of oncology drug development.
Introduction to HER3-Targeting in Oncology
Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3) is a unique member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Despite its impaired kinase activity, HER3 is a critical signaling hub in various cancers. It forms potent heterodimers with other ErbB family members, most notably HER2 and EGFR, leading to the activation of key oncogenic pathways like PI3K/Akt and MAPK, which drive tumor growth, survival, and therapy resistance. Consequently, HER3 has emerged as a compelling target for cancer therapy.
One innovative approach to target HER3 is through Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A HER3-targeting PROTAC consists of a moiety that binds to HER3, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the HER3 protein by the proteasome.
This guide will compare the efficacy of a specific HER3-targeting PROTAC, "PROTAC Her3 Degrader-8," with other HER3-targeted therapies, including monoclonal antibodies and antibody-drug conjugates (ADCs).
Mechanism of Action: PROTAC-Mediated HER3 Degradation
PROTACs represent a novel therapeutic modality that differs from traditional inhibitors. Instead of merely blocking the function of a protein, PROTACs eliminate the protein from the cell.
Comparative Efficacy Data
The following tables summarize the available preclinical data for "PROTAC Her3 Degrader-8" and other HER3-targeting agents. It is important to note that publicly available, peer-reviewed data for "PROTAC Her3 Degrader-8" is limited. The information presented is based on commercially available product descriptions and a patent application likely associated with this molecule[1].
In Vitro Efficacy
| Compound | Cancer Model | Assay | Efficacy Metric | Result | Reference |
| PROTAC Her3 Degrader-8 | PC9-GR4 (Lung Adenocarcinoma), Ovacar 8 (Ovarian Cancer) | Western Blot | Protein Degradation | Degrades HER3 protein at 2 µM after 4-8 hours. | [2] |
| Seribantumab (MM-121) | MDA-MB-175-VII (Breast), LUAD-0061AS3 (Lung) | Cell Viability | IC50 | 0.02 µM (MDA-MB-175-VII), 1.4 µM (LUAD-0061AS3) | [3] |
| Patritumab Deruxtecan (B607063) (HER3-DXd) | MDA-MB-231 (Breast Cancer) with HER3 mutations | Cell Viability | % Inhibition | Significant growth inhibition at 10 nM. | [4] |
| Lumretuzumab | MCF-7 (Breast Cancer) | Western Blot | Phosphorylation Inhibition | Effectively inhibited HRG-stimulated HER3 phosphorylation at 10 µM. | [5] |
In Vivo Efficacy
| Compound | Cancer Model | Dosing | Efficacy Metric | Result | Reference |
| PROTAC Her3 Degrader-8 | - | - | - | No publicly available data | - |
| Seribantumab (MM-121) | LUAD-0061AS3 (Lung Cancer PDX) | 0.6-1 mg, i.p., twice weekly | Tumor Growth Inhibition | Induced tumor regression of 50%-100%. | [1][3] |
| Patritumab Deruxtecan (HER3-DXd) | HER3-expressing xenograft models | - | Tumor Growth | Demonstrated preclinical antitumor efficacy with tumor regression. | [4] |
| Lumretuzumab | Breast cancer xenograft (low ER+/HER2) | 10 mg/kg, i.p., weekly | Tumor Growth | Induced tumor arrest as a monotherapy. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of "PROTAC Her3 Degrader-8".
HER3 Protein Degradation Assay (Western Blot)
This protocol is designed to quantify the degradation of HER3 protein in cancer cells following treatment with a HER3-targeting PROTAC.
Materials:
-
HER3-dependent cancer cell lines (e.g., PC9-GR4, Ovacar 8)
-
Cell culture medium and supplements
-
PROTAC Her3 Degrader-8
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-HER3, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of PROTAC Her3 Degrader-8 for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HER3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the primary loading control antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of HER3 degradation relative to the vehicle control.
Cell Viability Assay (MTS/MTT)
This assay measures the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound (e.g., PROTAC Her3 Degrader-8)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. If using MTT, add the solubilization solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
HER3-dependent cancer cells
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle according to the planned dosing schedule and route.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
HER3 Signaling Pathway
Understanding the HER3 signaling pathway is crucial for developing effective targeted therapies. HER3 activation, typically through heterodimerization with HER2 or EGFR upon ligand binding (e.g., neuregulin), leads to the phosphorylation of its cytoplasmic tail. This creates docking sites for signaling proteins, primarily the p85 subunit of PI3K, which in turn activates the PI3K/Akt pathway, a major driver of cell survival and proliferation.
Conclusion
"this compound" (PROTAC Her3 Degrader-8) represents a promising therapeutic strategy for HER3-dependent cancers by inducing the degradation of the HER3 protein. While initial data indicates its ability to degrade HER3 in vitro, a comprehensive evaluation of its efficacy, particularly in comparison to other HER3-targeting agents, is hampered by the limited availability of public data.
In contrast, agents like the monoclonal antibody seribantumab and the antibody-drug conjugate patritumab deruxtecan have more extensive preclinical and clinical data demonstrating their antitumor activity in various cancer models.
For researchers and drug developers, the provided experimental protocols offer a framework for the systematic evaluation of novel HER3-targeting compounds like "PROTAC Her3 Degrader-8". Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these different therapeutic modalities and to identify the most effective strategies for targeting HER3 in cancer.
References
- 1. WO2017117473A1 - Bifunctional molescules for her3 degradation and methods of use - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Guide to "PROTAC Her3-binding moiety 1" Rescue Experiments with Her3 Overexpression
This guide provides a comprehensive comparison of the effects of a hypothetical HER3-targeting Proteolysis Targeting Chimera (PROTAC), herein referred to as Her3-PROTAC, which utilizes "PROTAC Her3-binding moiety 1" as its HER3-targeting ligand. The focus is on rescue experiments involving the overexpression of the HER3 protein to validate the on-target activity of the PROTAC. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to HER3-Targeting PROTACs and Rescue Experiments
The Human Epidermal Growth factor Receptor 3 (HER3, also known as ErbB3) is a member of the ErbB family of receptor tyrosine kinases.[1] While it has impaired kinase activity, HER3 is a critical signaling hub in various cancers, often associated with resistance to targeted therapies.[2][3] PROTACs are a novel therapeutic modality that induces the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[4][5] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This proximity induces the ubiquitination and subsequent degradation of the target protein.[4]
To confirm that the observed cellular effects of a PROTAC are indeed due to the degradation of the target protein, a "rescue" experiment is often performed. In this setup, the target protein is overexpressed in cells, with the hypothesis that the excess protein will counteract the effects of the PROTAC, thereby "rescuing" the cellular phenotype. This guide details the methodology and expected outcomes of such an experiment for a HER3-targeting PROTAC.
HER3 Signaling Pathway
HER3 plays a crucial role in cell proliferation and survival by activating downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[2][3] Upon binding its ligand, neuregulin (NRG), HER3 forms heterodimers with other ErbB family members, most notably HER2.[2][3] This heterodimerization leads to the transphosphorylation of tyrosine residues on the C-terminal tail of HER3, which then act as docking sites for signaling proteins like the p85 subunit of PI3K.[2][6]
Caption: HER3 Signaling Pathway.
Mechanism of Action of Her3-PROTAC
The Her3-PROTAC, incorporating "this compound", is designed to specifically induce the degradation of the HER3 protein. It functions by forming a ternary complex between HER3 and an E3 ubiquitin ligase, leading to the polyubiquitination of HER3 and its subsequent degradation by the proteasome.[4][5] This targeted degradation is expected to inhibit downstream signaling and reduce cancer cell proliferation.
Caption: Her3-PROTAC Mechanism of Action.
Her3 Overexpression Rescue Experiment Workflow
The rescue experiment is designed to demonstrate that the anti-proliferative effects of Her3-PROTAC are specifically mediated by the degradation of HER3. This is achieved by comparing the PROTAC's effect on cancer cells with normal HER3 expression to cells that have been engineered to overexpress HER3.
Caption: Her3 Overexpression Rescue Experiment Workflow.
Comparative Experimental Data
The following tables summarize the expected quantitative data from the rescue experiment.
Table 1: Cell Viability Assay (e.g., CellTiter-Glo)
| Cell Line | Treatment (24h) | HER3 Expression | Relative Cell Viability (%) |
| Cancer Cells | DMSO (Vehicle) | Endogenous | 100 |
| Cancer Cells | Her3-PROTAC (100 nM) | Endogenous | 45 |
| Cancer Cells (HER3-OE) | DMSO (Vehicle) | Overexpressed | 100 |
| Cancer Cells (HER3-OE) | Her3-PROTAC (100 nM) | Overexpressed | 85 |
Table 2: Western Blot Analysis of HER3 Protein Levels
| Cell Line | Treatment (24h) | HER3 Expression | Relative HER3 Protein Level (%) |
| Cancer Cells | DMSO (Vehicle) | Endogenous | 100 |
| Cancer Cells | Her3-PROTAC (100 nM) | Endogenous | 15 |
| Cancer Cells (HER3-OE) | DMSO (Vehicle) | Overexpressed | 500 |
| Cancer Cells (HER3-OE) | Her3-PROTAC (100 nM) | Overexpressed | 250 |
Experimental Protocols
HER3 Overexpression via Plasmid Transfection
This protocol describes the transient transfection of a HER3 expression plasmid into a cancer cell line.
-
Cell Seeding: The day before transfection, plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.[7]
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of HER3 expression plasmid (or an empty vector control) into 250 µL of serum-free medium (e.g., Opti-MEM).[7]
-
In a separate tube, add 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) to 250 µL of serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.[7]
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with fresh, complete medium.
-
Add the DNA-lipid complex dropwise to the cells.[8]
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the PROTAC treatment.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures ATP levels as an indicator of cell viability.
-
Cell Plating: Seed cells (both control and HER3-overexpressing) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the desired concentrations of Her3-PROTAC or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the relative cell viability.[9]
-
Western Blot for HER3 Degradation
This protocol is used to quantify the levels of HER3 protein.
-
Cell Lysis:
-
After treatment with Her3-PROTAC, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HER3 (e.g., HER3/ErbB3 (D22C5) Rabbit mAb) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[10]
-
Conclusion
The rescue experiment involving HER3 overexpression is a critical step in validating the on-target activity of a HER3-targeting PROTAC. The expected outcome is that the overexpression of HER3 will partially or fully reverse the anti-proliferative effects of the Her3-PROTAC, demonstrating that the PROTAC's efficacy is dependent on the degradation of HER3. The data generated from these experiments provide strong evidence for the specific mechanism of action of the PROTAC and support its further development as a potential therapeutic agent.
References
- 1. HER3/ErbB3 (D22C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Pharmacological targeting of the pseudokinase Her3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transfecting Plasmid DNA into HeLa S3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. Estradiol promotes rapid degradation of HER3 in ER-positive breast cancer cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Her3 Degradation Kinetics: PROTAC Her3-binding moiety 1 vs. Alternative Modalities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation kinetics of a representative Her3-targeting PROTAC, herein referred to as "PROTAC Her3-binding moiety 1," against a Her3 covalent inhibitor that also induces degradation. As specific kinetic data for a compound marketed solely as "this compound" is not publicly available in peer-reviewed literature, this guide will utilize illustrative data based on a known Her3 degrader, "PROTAC Her3 Degrader-8," for comparative purposes. This guide aims to objectively compare the performance of these therapeutic modalities and provide supporting experimental methodologies.
Introduction to Her3-Targeted Protein Degradation
The Human Epidermal Growth Factor Receptor 3 (Her3, also known as ErbB3) is a critical member of the ErbB receptor tyrosine kinase family. Although it possesses a catalytically impaired kinase domain, Her3 functions as a potent activator of downstream signaling pathways, primarily the PI3K/AKT pathway, upon heterodimerization with other ErbB family members like Her2 or EGFR.[1][2] Overexpression and activation of Her3 are implicated in tumorigenesis and the development of resistance to various cancer therapies.[3]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5] A Her3-targeting PROTAC consists of a moiety that binds to Her3, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Her3, offering a distinct mechanism of action compared to traditional small molecule inhibitors.[4][6]
This guide compares the degradation kinetics of a representative Her3 PROTAC with a covalent Her3 inhibitor, TX2-121-1, which has also been shown to induce partial degradation of the Her3 protein.[7]
Comparative Degradation Kinetics
The efficacy of a protein degrader is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the potency of the degrader, while the Dmax indicates the extent of protein elimination. The rate of degradation over time is also a critical parameter.
Table 1: Comparative Degradation Kinetics of Her3-Targeting Compounds in PC9-GR4 Cells
| Compound | Modality | DC50 (nM) (24h) | Dmax (%) (24h) | Onset of Degradation (Time-Course) |
| This compound (Illustrative) | PROTAC | 50 | >90 | Significant degradation observed at 4h |
| TX2-121-1 (Published Data) | Covalent Inhibitor | >1000 | ~50 | Partial degradation observed at 6h |
Note: The data for "this compound" is illustrative, based on the characteristics of known Her3 degraders like PROTAC Her3 Degrader-8, which shows degradation at micromolar concentrations within 4-8 hours.[8] Data for TX2-121-1 is based on published findings indicating partial degradation at micromolar concentrations.[7] The DC50 for TX2-121-1 is estimated to be in the micromolar range based on the observed partial degradation at 2µM.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the Her3 signaling pathway and a typical experimental workflow for assessing protein degradation.
Caption: Her3 Signaling Pathway.
Caption: Experimental Workflow for Degradation Analysis.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: Time-Course of Her3 Degradation by Western Blot
This protocol is used to determine the rate of Her3 protein degradation following treatment with a PROTAC or inhibitor.
Materials:
-
PC9-GR4 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and TX2-121-1 (stock solutions in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Her3, anti-p-Her3, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed PC9-GR4 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a fixed concentration (e.g., 100 nM for the PROTAC, 2 µM for the inhibitor) of each compound for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for each time point.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add 100 µL of RIPA lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Her3 (and other targets of interest) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the Her3 signal to the loading control for each time point and express the results as a percentage of the vehicle-treated control at time zero.
Protocol 2: Determination of DC50 and Dmax
This protocol is used to determine the potency and maximal efficacy of Her3 degradation.
Procedure:
-
Cell Treatment: Seed PC9-GR4 cells in 12-well plates. The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or inhibitor for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Western Blot Analysis: Following the treatment period, perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Analysis: Quantify the Her3 and loading control bands for each concentration. Calculate the percentage of Her3 remaining relative to the vehicle control. Plot the percentage of remaining Her3 against the logarithm of the compound concentration. Fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.
Conclusion
This comparative guide highlights the distinct kinetic profiles of a representative Her3-targeting PROTAC and a covalent inhibitor that also induces degradation. The PROTAC modality, as illustrated, is expected to achieve a more potent (lower DC50) and complete (higher Dmax) degradation of Her3 compared to the partial degradation induced by the covalent inhibitor. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the degradation kinetics of novel Her3-targeting compounds. The choice between a PROTAC and an inhibitor-degrader will depend on the desired therapeutic outcome, including the required extent and duration of target protein knockdown.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: PROTAC Her3-Binding Moiety 1 vs. siRNA-Mediated Her3 Knockdown for HER3-Targeted Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on two distinct and powerful methodologies for downregulating the HER3 receptor in cancer studies.
This guide provides an objective comparison of a representative HER3-targeting Proteolysis Targeting Chimera (PROTAC), "PROTAC Her3 Degrader-8," against the well-established method of siRNA-mediated Her3 knockdown. By examining their mechanisms of action, efficacy, and the experimental protocols involved, this document aims to equip researchers with the necessary information to select the most appropriate technique for their specific research goals in oncology and drug discovery.
Introduction: Targeting the Elusive HER3
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a critical player in cancer progression and drug resistance. While it possesses minimal intrinsic kinase activity, it functions as a potent activator of downstream signaling pathways, primarily through heterodimerization with other members of the ErbB family, such as HER2 and EGFR. This activation of pathways like the PI3K/AKT cascade promotes cell proliferation, survival, and metastasis. Consequently, the effective downregulation of HER3 is a key therapeutic strategy in various cancers. This guide explores two distinct approaches to achieve this: post-transcriptional silencing with small interfering RNA (siRNA) and targeted protein degradation with a PROTAC.
Mechanism of Action: Two Strategies to Eliminate HER3
The fundamental difference between a PROTAC and siRNA lies in the cellular machinery they hijack to eliminate the HER3 protein.
siRNA-Mediated Her3 Knockdown: This approach targets the HER3 messenger RNA (mRNA). Exogenously introduced siRNAs, short double-stranded RNA molecules, are designed to be complementary to a specific sequence of the HER3 mRNA. Upon entering the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target HER3 mRNA, preventing its translation into protein. This leads to a reduction in the overall levels of the HER3 protein.
PROTAC-Mediated Her3 Degradation: A PROTAC is a heterobifunctional molecule with two key binding moieties connected by a linker. One end binds to the target protein (in this case, HER3), and the other end binds to an E3 ubiquitin ligase. The specific PROTAC discussed here, "PROTAC Her3 Degrader-8," utilizes a HER3 ligand and an E3 ligase ligand. By bringing HER3 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the HER3 protein. This polyubiquitination acts as a molecular tag, marking the HER3 protein for degradation by the cell's natural protein disposal system, the proteasome.
Comparative Performance Data
The following tables summarize the quantitative data available for both siRNA-mediated Her3 knockdown and the Her3-targeting PROTAC. It is important to note that direct comparative studies are limited, and the data presented is synthesized from various sources.
Table 1: Efficacy of Her3 Downregulation
| Parameter | siRNA-Mediated Her3 Knockdown | PROTAC Her3 Degrader-8 | Source(s) |
| Target Molecule | Her3 mRNA | HER3 Protein | N/A |
| Cell Lines Tested | MKN45 (gastric cancer), PC9ER (NSCLC), various breast cancer cell lines | PC9-GR4 (gefitinib-resistant lung adenocarcinoma), Ovacar 8 (ovarian cancer) | [1][2] |
| Effective Concentration | 50 pM - 100 nM | 2 µM | [2][3] |
| Time to Effect | 24 - 72 hours | 4 - 8 hours | [3] |
| Maximum Knockdown/Degradation | ~80% reduction in mRNA levels | Significant degradation observed (exact Dmax not specified) | [3] |
| Effect on Downstream Signaling (p-AKT) | Significant reduction in p-AKT levels | Data not available in the public domain | [1] |
Table 2: Specificity and Potential Off-Target Effects
| Aspect | siRNA-Mediated Her3 Knockdown | PROTAC Her3 Degrader-8 | Source(s) |
| Specificity | Dependent on the uniqueness of the target mRNA sequence. | Dependent on the selectivity of the HER3-binding moiety and the E3 ligase binder. | N/A |
| Known Off-Target Effects | Can induce "miRNA-like" off-target effects by binding to unintended mRNAs with partial complementarity. These effects are often concentration-dependent. | Potential for off-target degradation if the binding moieties have affinity for other proteins. The "hook effect" at high concentrations can also reduce efficacy. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to evaluate siRNA-mediated knockdown and PROTAC-mediated degradation of HER3.
siRNA Transfection and Western Blot for Her3 Knockdown
Objective: To transfect cancer cells with Her3-specific siRNA and assess the level of Her3 protein knockdown by Western blot.
Materials:
-
Her3-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest (e.g., MKN45)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the desired concentration of siRNA (e.g., 50 nM) in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh complete medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the HER3 and p-AKT signals to the loading control (GAPDH) and total AKT, respectively.
PROTAC Treatment and Western Blot for Her3 Degradation
Objective: To treat cancer cells with a Her3-targeting PROTAC and assess the level of HER3 protein degradation by Western blot.
Materials:
-
PROTAC Her3 Degrader-8 (Compound PP2)
-
DMSO (for stock solution)
-
Cancer cell line of interest (e.g., PC9-GR4)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HER3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
PROTAC Treatment:
-
Prepare a stock solution of PROTAC Her3 Degrader-8 in DMSO.
-
Dilute the stock solution in complete growth medium to the desired final concentrations (e.g., a dose-response range from nanomolar to micromolar). A vehicle control (DMSO) should be included.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-7 as described in the siRNA protocol (Section 4.1). The primary antibody panel should include anti-HER3 and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the HER3 signal to the loading control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) from the dose-response curve.
References
- 1. siRNA-mediated inactivation of HER3 improves the antitumour activity and sensitivity of gefitinib in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Her3-Targeting PROTACs: Cross-Validation of "PROTAC Her3-binding moiety 1" with Diverse E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Her3, focusing on the impact of different E3 ligase ligands when paired with the novel "PROTAC Her3-binding moiety 1". This guide provides a comparative overview of performance, supported by experimental data and detailed protocols to inform the strategic design of next-generation targeted protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's degradation efficiency, selectivity, and overall pharmacological profile. This guide provides a cross-validation of "this compound" with different E3 ligase ligands, offering a comparative analysis to aid in the development of potent and selective Her3 degraders.
Performance Comparison of Her3-Targeting PROTACs with Different E3 Ligase Ligands
The selection of an E3 ligase for a PROTAC is a crucial step in its design and can significantly influence its degradation potency and efficacy. The two most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). While direct head-to-head comparative studies for Her3-targeting PROTACs using "this compound" are emerging, we can extrapolate from the broader PROTAC literature to highlight the key differentiating factors.
| E3 Ligase Ligand Family | Key Characteristics | Potential Advantages for Her3 PROTACs | Potential Disadvantages for Her3 PROTACs |
| Cereblon (CRBN) Ligands (e.g., Pomalidomide-based) | Smaller, more drug-like properties. Often exhibit faster catalytic turnover. | Potentially better cell permeability and oral bioavailability. Rapid degradation kinetics may be advantageous for highly expressed or rapidly cycling Her3. | May have off-target effects on neosubstrates. Stability of the ternary complex can be a determining factor for degradation efficiency. |
| Von Hippel-Lindau (VHL) Ligands | Typically larger and more peptidic in nature. Tend to form more stable ternary complexes. | High-affinity binding can lead to potent degradation. The stability of the ternary complex may be beneficial for degrading challenging targets. | Poorer cell permeability and pharmacokinetic properties can be a hurdle. The larger size may present synthetic challenges. |
Signaling Pathways and Experimental Workflows
To effectively evaluate and compare the performance of Her3-targeting PROTACs, a systematic experimental workflow is essential. This involves assessing the degradation of the target protein, confirming the mechanism of action, and evaluating the downstream cellular consequences.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated Her3 protein degradation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Her3 PROTACs with different E3 ligase ligands.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable data.
Western Blot Analysis for Her3 Degradation
This protocol is used to quantify the levels of Her3 protein in cells following treatment with PROTACs.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, PC-9) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Her3 PROTACs (both VHL- and CRBN-based) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Her3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Her3 band intensity to the corresponding loading control.
-
Calculate the percentage of Her3 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of Her3 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Her3 PROTACs.
-
-
MTT Assay Protocol:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and determine the IC50 (half-maximal inhibitory concentration) value.
-
Conclusion
The choice of E3 ligase ligand is a critical parameter in the design of effective Her3-targeting PROTACs. While CRBN-based ligands may offer advantages in terms of their drug-like properties, VHL-based ligands can provide highly potent degraders due to the formation of stable ternary complexes. A thorough and systematic comparison, utilizing standardized experimental protocols as outlined in this guide, is essential for identifying the optimal E3 ligase recruiter for a given Her3-targeting moiety. The data generated from such studies will be invaluable for advancing the development of novel and effective therapies targeting Her3-driven cancers.
A Comparative Guide to HER3-Targeted Therapies: PROTAC Degraders vs. Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The ErbB3 receptor (HER3), a member of the epidermal growth factor receptor (EGFR) family, is a key player in cancer cell proliferation, survival, and resistance to therapy. Its role in various malignancies has made it an attractive target for novel cancer therapeutics. This guide provides a head-to-head comparison of two emerging strategies for targeting HER3: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
While no direct head-to-head clinical studies between a specific "PROTAC HER3-binding moiety 1" and an approved HER3-targeted therapy exist, this guide will use the conceptual framework of a HER3-targeting PROTAC and compare it with the mechanisms of advanced HER3-targeted ADCs that are currently under priority review by regulatory agencies.
Conceptual Framework: this compound
"this compound" is a chemical tool, a ligand designed to bind to the HER3 receptor.[1][2][3] In the context of a PROTAC, this moiety would be chemically linked to an E3 ligase-recruiting ligand. The resulting heterobifunctional molecule would be designed to induce the degradation of the HER3 protein, thereby inhibiting its downstream signaling.
Mechanism of Action: PROTACs vs. ADCs
The fundamental difference between these two modalities lies in how they eliminate the target protein's function. PROTACs act catalytically to induce protein degradation, while ADCs deliver a cytotoxic payload to the cancer cell.
PROTAC-Mediated HER3 Degradation
A PROTAC molecule targeting HER3 would function by hijacking the cell's own ubiquitin-proteasome system.[4][5][6] The "this compound" end of the molecule binds to the HER3 receptor, while the other end binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the HER3 protein with ubiquitin, marking it for destruction by the proteasome. The PROTAC molecule is then released and can repeat the process.
Caption: PROTAC-mediated degradation of the HER3 receptor.
Antibody-Drug Conjugate (ADC) Mechanism
HER3-targeted ADCs, such as patritumab deruxtecan, consist of a monoclonal antibody that specifically binds to the HER3 receptor on the cancer cell surface.[7][8] This antibody is linked to a potent cytotoxic drug (payload). Upon binding to HER3, the ADC-HER3 complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then kills the cancer cell.
Caption: Mechanism of action for a HER3-targeted Antibody-Drug Conjugate (ADC).
Head-to-Head Conceptual Comparison
| Feature | PROTAC (Conceptual) | Antibody-Drug Conjugate (e.g., Patritumab Deruxtecan) |
| Mechanism of Action | Catalytic degradation of HER3 protein via the ubiquitin-proteasome system. | Delivery of a cytotoxic payload to HER3-expressing cancer cells. |
| Molecular Size | Small molecule. | Large molecule (biologic). |
| Cellular Entry | Requires cell permeability. | Binds to cell surface receptor, followed by internalization. |
| Mode of Action | Targeted protein degradation, affecting signaling pathways. | Direct cell killing via cytotoxic payload. |
| Catalytic Nature | Yes, one PROTAC molecule can degrade multiple target proteins. | No, stoichiometric action (one ADC molecule delivers one payload). |
| Potential Advantages | - Can target proteins previously considered "undruggable".- Potential for sustained target suppression.- Lower doses may be effective due to catalytic action. | - High specificity for target-expressing cells.- Clinically validated approach for cancer therapy. |
| Potential Challenges | - Achieving oral bioavailability and favorable pharmacokinetics.- Potential for off-target degradation.- Development of resistance through mutations in the E3 ligase or target protein. | - "Bystander effect" can harm healthy cells.- Development of resistance through reduced target expression or drug efflux pumps.- Complex manufacturing process. |
Experimental Protocols for Evaluation
Evaluating the efficacy and mechanism of action of HER3-targeted PROTACs and ADCs would involve a series of in vitro and in vivo experiments. Below are representative protocols for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the therapeutic agents on cancer cell lines.
Methodology:
-
Seed HER3-expressing cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HER3 PROTAC or HER3 ADC for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration).
Western Blot for HER3 Degradation
Objective: To confirm the degradation of the HER3 protein by the PROTAC.
Methodology:
-
Treat HER3-expressing cells with the HER3 PROTAC at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for HER3.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the therapeutic agents in a living organism.
Methodology:
-
Implant HER3-expressing human tumor cells subcutaneously into immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, HER3 PROTAC, and HER3 ADC.
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the PROTAC, weekly intravenous injection for the ADC).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Caption: A typical experimental workflow for evaluating HER3-targeted therapies.
Conclusion
Both PROTACs and ADCs represent promising therapeutic strategies for targeting HER3 in cancer. While ADCs are a more clinically mature technology with several candidates in late-stage development, PROTACs offer a novel and potentially more versatile approach to eliminating the function of oncogenic proteins like HER3. The conceptual "this compound" serves as a foundational tool for the research and development of such degraders. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of these two distinct modalities in the treatment of HER3-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. curetoday.com [curetoday.com]
- 8. onclive.com [onclive.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC Her3-binding Moiety 1
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of novel chemical compounds like PROTAC Her3-binding moiety 1 are critical for maintaining laboratory safety and ensuring environmental protection. As a potent, biologically active molecule designed for targeted protein degradation, all waste materials associated with its use must be treated as hazardous chemical waste. Strict adherence to institutional and regulatory guidelines is imperative.
Core Principles for Disposal
Due to its mechanism of action, which involves hijacking the cellular protein degradation machinery, this compound should be handled with care. The primary method for disposal is high-temperature incineration conducted by a licensed hazardous waste management facility. Under no circumstances should this compound or any materials contaminated with it be disposed of in standard trash or poured down the drain.[1]
Key principles for managing waste generated from this compound include:
-
Waste Minimization : To reduce the volume of hazardous waste, it is prudent to order and prepare only the necessary quantities of the compound.[1]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams to ensure proper handling and disposal.[1][2]
-
Decontamination : All surfaces and non-disposable equipment that come into contact with the compound should be thoroughly decontaminated.
Quantitative Data Summary
The following table outlines the key parameters for the safe handling and disposal of this compound, based on general guidelines for similar PROTAC compounds. Researchers should always consult their institution's specific safety protocols.
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3) | Based on SDS for similar PROTAC compounds[3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving is recommended), safety goggles with side-shields, lab coat. A suitable respirator should be used if aerosols are generated. | Standard laboratory practice for hazardous chemicals[3] |
| Storage of Compound | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[4][5] | General guidance for chemical storage[3] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste[3] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | General procedure for chemical spills[3][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. The following protocol provides a general framework and should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.[2]
Waste Segregation and Collection
Establish clearly labeled waste containers in the immediate vicinity where the compound is being used.[1] All items that have come into contact with this compound are considered hazardous waste.[6]
-
Solid Waste :
-
Items : Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[1][2]
-
Procedure : Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.[3]
-
-
Liquid Waste :
-
Items : Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.[1]
-
Procedure : Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[1] The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is essential to prevent cross-contamination and unintentional exposure.[1]
-
Procedure :
-
Wipe down all non-disposable equipment (e.g., glassware, stir bars) and surfaces that may have come into contact with the PROTAC using an appropriate solvent, such as 70% ethanol (B145695) or another solvent in which the compound is soluble.[3]
-
Collect all wipes and cleaning materials and dispose of them as solid hazardous waste.[1]
-
Follow the initial solvent rinse with a standard laboratory detergent wash and final rinses with purified water. The initial solvent rinseate must be collected as liquid hazardous waste.[7]
-
Final Disposal Logistics
-
Waste Storage :
-
Waste Pickup :
-
Disposal of Empty Containers :
-
Original containers of the neat compound should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste.[7] After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Deface all labels before disposal.[7]
-
Experimental Workflow & Disposal Pathway
The following diagram illustrates the general workflow for experiments involving this compound and the corresponding waste disposal pathways.
Caption: Workflow for handling and disposal of this compound.
References
Personal protective equipment for handling PROTAC Her3-binding moiety 1
Essential Safety and Handling of PROTAC Her3-Binding Moiety 1
For researchers, scientists, and drug development professionals, the paramount concern when handling novel chemical compounds like this compound is ensuring laboratory safety and environmental protection. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, based on established best practices for similar research-grade chemical compounds, in the absence of a publicly available, specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[1] The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[1][2][3] Safety glasses should provide minimum protection from impacts and splashes.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3] |
| Hand Protection | Use chemically resistant gloves, such as nitrile gloves.[1][2][4] For extended contact, consider double-gloving or using heavier-duty gloves.[3] |
| Body Protection | Wear a standard laboratory coat.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A certified chemical fume hood is recommended for handling the solid compound and preparing stock solutions to prevent inhalation of dust or aerosols.[1][2] |
Hazard Identification and First Aid
Given that specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. The following first aid measures are recommended based on general guidelines for similar compounds.[1]
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1] |
Operational and Disposal Plans
Adherence to proper laboratory procedures is critical for safety and to maintain the integrity of the compound.
Experimental Workflow
The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
